molecular formula C25H25ClN6O2S B1667205 BMS-358233 CAS No. 601519-75-9

BMS-358233

Cat. No.: B1667205
CAS No.: 601519-75-9
M. Wt: 509.0 g/mol
InChI Key: QONHZAOUSLDLOE-QGZVFWFLSA-N
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Description

BMS-358233 is a potent Lck inhibitor with excellent cellular activities against T-cell proliferation.

Properties

CAS No.

601519-75-9

Molecular Formula

C25H25ClN6O2S

Molecular Weight

509.0 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-methyl-2-[[(2R)-oxolan-2-yl]methylamino]pyrimidin-4-yl]amino]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C25H25ClN6O2S/c1-14-5-3-7-18(26)22(14)32-23(33)16-8-9-19-20(12-16)35-25(29-19)31-21-11-15(2)28-24(30-21)27-13-17-6-4-10-34-17/h3,5,7-9,11-12,17H,4,6,10,13H2,1-2H3,(H,32,33)(H2,27,28,29,30,31)/t17-/m1/s1

InChI Key

QONHZAOUSLDLOE-QGZVFWFLSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC4=NC(=NC(=C4)C)NC[C@H]5CCCO5

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC4=NC(=NC(=C4)C)NCC5CCCO5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-358233;  BMS 358233;  BMS358233;  UNII-44U9QY574F;  44U9QY574F.

Origin of Product

United States

Foundational & Exploratory

BMS-358233: A Technical Overview of its Mechanism of Action as a Potent Lck Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

BMS-358233 is a potent, small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. By targeting Lck, this compound effectively modulates T-cell activation and proliferation, highlighting its potential as an immunosuppressive agent for T-cell-mediated autoimmune diseases. This document provides an in-depth technical guide on the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays.

Core Mechanism of Action: Lck Inhibition

This compound functions as a highly potent inhibitor of Lck, a member of the Src family of non-receptor tyrosine kinases. Lck plays a pivotal role in the initial stages of T-cell activation. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first signaling molecules to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chain components of the TCR complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently activated by Lck. The activation of ZAP-70 initiates a cascade of downstream signaling events, ultimately leading to T-cell proliferation, differentiation, and cytokine production.

This compound is designed to bind to the ATP-binding site of Lck, preventing the transfer of a phosphate group from ATP to its substrates. This competitive inhibition effectively blocks the entire downstream signaling cascade, thereby preventing T-cell activation.

Signaling Pathway

The following diagram illustrates the T-cell activation signaling pathway and the point of inhibition by this compound.

T_Cell_Signaling cluster_cell T-Cell TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Downstream Downstream Signaling PLCg1->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation BMS358233 This compound BMS358233->Lck Inhibition

T-Cell Receptor signaling cascade and Lck inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various in vitro and cell-based assays. The following table summarizes the key quantitative data.

ParameterValueAssay TypeReference
Lck IC50 1 nMIn vitro kinase assay[1]
Lck Ki 540 pMIn vitro binding assay[1]
T-cell Proliferation IC50 262 nMCell-based proliferation assay[1]

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the activity of this compound.

In Vitro Lck Kinase Assay (Hypothetical Protocol)

While the specific proprietary protocol used for this compound is not publicly available, a common method for determining the IC50 of a kinase inhibitor is the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Lck kinase activity.

Materials:

  • Recombinant human Lck enzyme

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Kinase buffer

  • This compound

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a solution of Lck enzyme and the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Add the Lck/tracer solution to the wells containing the compound.

  • Prepare a solution of the LanthaScreen™ Eu-anti-GST antibody in kinase buffer.

  • Add the antibody solution to the wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

T-Cell Proliferation Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on T-cell proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 antibody

  • Anti-CD28 antibody

  • This compound

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs in PBS at a concentration of 1x10^6 cells/mL. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells three times.

  • Cell Plating: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 at 1x10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640. Add 50 µL of the diluted compound or vehicle control (DMSO) to the appropriate wells.

  • T-Cell Stimulation: Prepare a stimulation cocktail of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in complete RPMI-1640. Add 50 µL of the stimulation cocktail to the wells. Include unstimulated control wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the CFSE fluorescence. As cells divide, the CFSE fluorescence intensity is halved with each generation.

  • Data Analysis: Determine the percentage of proliferating cells in each condition. Plot the percentage of proliferation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

T_Cell_Proliferation_Workflow cluster_workflow T-Cell Proliferation Assay Workflow Start Isolate PBMCs CFSE CFSE Staining Start->CFSE Plate Plate Cells CFSE->Plate Compound Add this compound Plate->Compound Stimulate Stimulate with anti-CD3/anti-CD28 Compound->Stimulate Incubate Incubate (4-5 days) Stimulate->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Determine IC50 Analyze->End

Workflow for the T-cell proliferation assay.

Clinical Trial Status

As of the date of this document, there is no publicly available information indicating that this compound has entered or is currently in clinical trials. A search of clinical trial registries and Bristol Myers Squibb's pipeline information did not yield any results for this specific compound. It is possible that the development of this compound was discontinued in the preclinical phase.

Conclusion

This compound is a potent and selective inhibitor of Lck, a key kinase in the T-cell activation pathway. Its ability to inhibit Lck translates to effective suppression of T-cell proliferation in vitro. The data presented in this guide underscore the potential of targeting Lck for the development of novel immunosuppressive therapies. While this compound itself may not have progressed to clinical development, the understanding of its mechanism of action provides a valuable framework for the design and evaluation of future Lck inhibitors.

References

BMS-358233: A Technical Guide to a Potent p56(Lck) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-358233 is a potent inhibitor of the lymphocyte-specific protein tyrosine kinase (p56(Lck)), a critical enzyme in the T-cell receptor (TCR) signaling pathway. As a member of the Src family of non-receptor tyrosine kinases, p56(Lck) plays a pivotal role in initiating the signaling cascade that leads to T-cell activation, proliferation, and differentiation. The strategic inhibition of this kinase presents a promising therapeutic avenue for a variety of T-cell mediated diseases, including autoimmune disorders and organ transplant rejection. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound belongs to the class of 2-amino-heteroaryl-benzothiazole-6-anilides. Its chemical structure is foundational to its potent and selective inhibitory activity against p56(Lck).

PropertyValue
Molecular Formula C₂₅H₂₅ClN₆O₂S
Molecular Weight 509.03 g/mol
SMILES Cc1cccc(c1NC(=O)c2ccc3c(c2)sc(n3)Nc4cc(C)nc(NC[C@H]5CCCO5)n4)Cl

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of p56(Lck). It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking the propagation of the T-cell receptor signal.

Upon engagement of the TCR with an antigen-presenting cell (APC), p56(Lck) is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to the activation of multiple signaling pathways, including the PLCγ1-PKC, Ras-MAPK, and PI3K-Akt pathways. These pathways ultimately culminate in transcriptional changes that drive T-cell activation, cytokine production, and proliferation. By inhibiting p56(Lck), this compound effectively abrogates these downstream events.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR/CD3 TCR/CD3 Lck Lck TCR/CD3->Lck Activation CD4/CD8 CD4/CD8 CD4/CD8->Lck ZAP-70 ZAP-70 Lck->ZAP-70 Phosphorylation LAT LAT ZAP-70->LAT SLP-76 SLP-76 ZAP-70->SLP-76 PLCg1 PLCg1 LAT->PLCg1 Ras Ras LAT->Ras PI3K PI3K LAT->PI3K SLP-76->PLCg1 Downstream Signaling Downstream Signaling PLCg1->Downstream Signaling Ras->Downstream Signaling PI3K->Downstream Signaling This compound This compound This compound->Lck Inhibition

p56(Lck) Signaling Pathway and Inhibition by this compound.

Quantitative Data

While the primary literature identifies this compound as a potent inhibitor of p56(Lck) with excellent cellular activity, specific IC50 and Ki values are not publicly available in the reviewed literature. For context, other BMS compounds targeting p56(Lck) have demonstrated high potency. For example, Dasatinib (BMS-354825) inhibits Lck with an IC50 of 0.40 nM.[1]

CompoundTargetIC50 (nM)Ki (nM)Reference
This compound p56(Lck)Data not availableData not available
Dasatinib (BMS-354825)p56(Lck)0.40Data not available[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound as a p56(Lck) inhibitor. These protocols are based on established methods and can be adapted for the specific evaluation of this compound.

In Vitro p56(Lck) Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the kinase.

Materials:

  • Recombinant p56(Lck) enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer

  • This compound (or other test compounds)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the p56(Lck) enzyme and the Eu-anti-Tag antibody in kinase buffer.

  • Assay Plate Setup: Add the test compound dilutions to the wells of the 384-well plate.

  • Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.

  • Addition of Tracer: Add the kinase tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

Kinase_Assay_Workflow A Prepare serial dilutions of this compound C Add compound dilutions to 384-well plate A->C B Prepare p56(Lck) enzyme and Eu-anti-Tag antibody mixture D Add kinase/antibody mixture to wells B->D C->D E Add kinase tracer to wells D->E F Incubate at room temperature for 1 hour E->F G Read FRET signal on plate reader F->G

References

The Role of LFA-1 Antagonists in T-Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation and subsequent proliferation are central to the adaptive immune response and are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. A key molecular interaction governing this process is the binding of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin expressed on the surface of T-cells, to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), present on antigen-presenting cells (APCs) and endothelial cells. This interaction provides a critical co-stimulatory signal, stabilizes the immunological synapse, and facilitates T-cell trafficking to sites of inflammation. Consequently, antagonism of the LFA-1/ICAM-1 interaction represents a promising therapeutic strategy for modulating aberrant T-cell responses.

This technical guide provides an in-depth overview of the role of LFA-1 antagonists, with a focus on compounds developed by Bristol Myers Squibb (BMS), in the regulation of T-cell proliferation. Due to the limited public availability of data on specific BMS compounds, this guide will use publicly available information on representative molecules, such as BMS-587101, and supplement it with established methodologies in the field of immunology.

Mechanism of Action: LFA-1 Antagonism

LFA-1 antagonists are small molecule inhibitors that bind to LFA-1 on T-cells, preventing its interaction with ICAM-1.[1] This blockade disrupts a critical co-stimulatory signal required for full T-cell activation. In the absence of the LFA-1/ICAM-1 interaction, the immunological synapse between the T-cell and the APC is less stable, leading to suboptimal T-cell receptor (TCR) signaling and consequently, a reduction in T-cell proliferation and effector functions.

The downstream effects of LFA-1 blockade include diminished activation of signaling pathways crucial for T-cell proliferation, such as the Erk1/2 MAPK pathway, and reduced production of key cytokines like Interleukin-2 (IL-2), which is a potent T-cell growth factor.

Quantitative Data on T-Cell Proliferation Inhibition

While extensive dose-response data for specific BMS LFA-1 antagonists are not widely available in the public domain, inhibitory concentrations (IC50) from in vitro assays provide a quantitative measure of their potency.

CompoundAssay TypeCell TypesIC50
BMS-587101T-cell Proliferation AssayHuman T-cells / HUVEC co-culture20 nM
BMS-587101Adhesion AssayMouse Splenocytes / bEND cells150 nM

Table 1: Summary of reported IC50 values for the BMS LFA-1 antagonist, BMS-587101.

These values indicate that BMS-587101 is a potent inhibitor of T-cell proliferation and adhesion in the nanomolar range. Further studies would be required to establish detailed dose-response curves and the effects on different T-cell subsets (e.g., Th1, Th2, Th17). It has been noted that BMS-587101 inhibits Th1 cytokine production, though specific quantitative data on this inhibition is not publicly available.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of LFA-1 antagonists on T-cell proliferation. These are standard and widely accepted protocols in the field.

In Vitro T-Cell Proliferation Assay using CFSE Staining

This assay measures the number of cell divisions a T-cell undergoes following stimulation.

a. Isolation and Labeling of T-cells:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T-cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit.

  • Wash the enriched T-cells with phosphate-buffered saline (PBS).

  • Resuspend the T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% fetal bovine serum (FBS).

  • Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.

b. Cell Culture and Treatment:

  • Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.

  • Prepare serial dilutions of the LFA-1 antagonist (e.g., BMS-587101) in complete RPMI-1640 medium.

  • Add 50 µL of the antagonist dilutions (or vehicle control) to the appropriate wells.

  • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

c. T-cell Stimulation:

  • Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium (final concentration of 1 µg/mL each is recommended but should be optimized).

  • Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells). The final volume in each well should be 200 µL.

  • Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.

d. Flow Cytometry Analysis:

  • Harvest the cells and wash with PBS.

  • Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if subset analysis is desired.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the live T-cell population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a successive generation of cell division.

Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the proliferative response of T-cells to allogeneic stimulation, mimicking an in vivo immune response.[3][4]

a. Cell Preparation:

  • Isolate PBMCs from two different healthy donors (Donor A and Donor B).

  • To create a one-way MLR, treat the stimulator cells (e.g., from Donor B) with a proliferation inhibitor such as Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (3000 rads) to prevent their proliferation. Wash the cells thoroughly after treatment.

b. Co-culture and Treatment:

  • Plate the responder T-cells (from Donor A) at a concentration of 1 x 10^5 cells/well in a 96-well round-bottom plate.

  • Add the stimulator cells (from Donor B) to the wells at a 1:1 ratio with the responder cells.

  • Prepare serial dilutions of the LFA-1 antagonist (e.g., BMS-587101) in complete RPMI-1640 medium.

  • Add the antagonist dilutions (or vehicle control) to the appropriate wells.

  • Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.

c. Proliferation Measurement:

  • 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporation of [3H]-thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the level of T-cell proliferation.

  • Alternatively, proliferation can be assessed using CFSE staining as described in the previous protocol.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC_Peptide MHC-Peptide Complex TCR TCR MHC_Peptide->TCR Signal 1 ICAM1 ICAM-1 LFA1 LFA-1 ICAM1->LFA1 Co-stimulation (Signal 2) Downstream_Signaling Downstream Signaling (e.g., Erk1/2, NF-κB) TCR->Downstream_Signaling LFA1->Downstream_Signaling Proliferation Proliferation Downstream_Signaling->Proliferation BMS_Compound BMS LFA-1 Antagonist (e.g., BMS-587101) BMS_Compound->LFA1 Blocks Interaction CFSE_Assay_Workflow start Isolate & Enrich T-Cells cfse_label Label with CFSE start->cfse_label culture Culture with Stimuli (Anti-CD3/CD28) cfse_label->culture treatment Add BMS LFA-1 Antagonist culture->treatment incubation Incubate 4-5 Days treatment->incubation analysis Analyze by Flow Cytometry incubation->analysis MLR_Assay_Workflow start Isolate PBMCs from Two Donors treat_stim Treat Stimulator PBMCs (Mitomycin C / Irradiation) start->treat_stim coculture Co-culture Responder and Stimulator PBMCs treat_stim->coculture add_antagonist Add BMS LFA-1 Antagonist coculture->add_antagonist incubation Incubate 5-7 Days add_antagonist->incubation measure_prolif Measure Proliferation ([3H]-Thymidine or CFSE) incubation->measure_prolif

References

Investigating the Anti-inflammatory Effects of BMS-358233: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of BMS-358233, a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (p56Lck). By targeting a critical upstream regulator of T-cell activation, this compound represents a promising therapeutic candidate for T-cell mediated inflammatory and autoimmune diseases. This document details the mechanism of action, presents quantitative data from analogous compounds, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of p56Lck

This compound is a potent inhibitor of p56Lck, a non-receptor Src family tyrosine kinase that plays a pivotal role in T-cell activation.[1] Lck is essential for the initiation of the T-cell receptor (TCR) signaling cascade. Upon engagement of the TCR with an antigen-presenting cell (APC), Lck phosphorylates key downstream signaling molecules, including the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex and the ZAP-70 tyrosine kinase. This initiates a cascade of events leading to T-cell proliferation, differentiation, and the production of pro-inflammatory cytokines. By inhibiting Lck, this compound effectively blocks these downstream processes, resulting in a potent anti-inflammatory effect.

Quantitative Data Presentation

While specific IC50 values for this compound are not publicly available in the referenced literature, the compound has been described as a potent p56Lck inhibitor with excellent cellular activity against T-cell proliferation. The following table presents quantitative data for other well-characterized, potent, and selective p56Lck inhibitors, which can be considered representative of the expected potency of this compound.

CompoundTargetAssay TypeIC50Reference
A-125800p56LckKinase Activity Assay1-7 µM[2]
A-125800T-cell ProliferationAlloantigen Stimulation14 µM[2]
A-125800IL-2 SecretionCD3/CD28 Stimulation2.2 µM[2]
BMS-279700IL-2 ProductionCD3/CD28 Stimulation200 nM
BMS-279700TNF-α ProductionLPS Stimulation (Human PBLs)295 nM

Experimental Protocols

Detailed methodologies for the evaluation of the anti-inflammatory effects of this compound are provided below. These protocols are based on standard in vitro assays for assessing p56Lck inhibition, T-cell proliferation, and cytokine production.

p56Lck Kinase Assay

This assay directly measures the inhibitory activity of this compound on the enzymatic function of p56Lck.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a peptide substrate by p56Lck. The amount of phosphorylated substrate is then measured, typically using a luminescence-based method like the ADP-Glo™ Kinase Assay or a scintillation proximity assay (SPA).

Materials:

  • Recombinant human p56Lck enzyme

  • Tyrosine kinase peptide substrate

  • ATP

  • This compound (and other test compounds)

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or [γ-33P]ATP and streptavidin-coated SPA beads

  • Microplate reader (luminometer or scintillation counter)

Procedure (ADP-Glo™ Method):

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add 1 µL of each compound dilution.

  • Add 2 µL of p56Lck enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vitro T-Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of T-cells following stimulation.

Principle: T-cell proliferation is measured by the dilution of a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), which is equally distributed among daughter cells upon cell division. A reduction in fluorescence intensity per cell indicates proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • CFSE dye

  • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))

  • This compound (and other test compounds)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label the cells with CFSE according to the manufacturer's protocol.

  • Seed the CFSE-labeled cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells and pre-incubate for 1-2 hours.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the lymphocyte population and measure the CFSE fluorescence intensity.

  • Quantify the percentage of proliferated cells (cells with reduced CFSE fluorescence) for each condition.

  • Calculate the percent inhibition of proliferation and determine the IC50 value.

Cytokine Production Assay (ELISA)

This assay measures the effect of this compound on the production of key pro-inflammatory cytokines, such as TNF-α and IL-2, by activated T-cells.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

Materials:

  • PBMCs or isolated T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies or PHA)

  • This compound (and other test compounds)

  • Commercially available ELISA kits for human TNF-α and IL-2

  • Microplate reader

Procedure:

  • Isolate and culture PBMCs or T-cells as described in the proliferation assay protocol.

  • Add serial dilutions of this compound to the wells and pre-incubate for 1-2 hours.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate and collect the cell-free supernatant.

  • Perform the ELISA for TNF-α and IL-2 according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations from a standard curve.

  • Determine the percent inhibition of cytokine production and the IC50 values for this compound.

Mandatory Visualizations

Signaling Pathway Diagram

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen TCR TCR/CD3 MHC->TCR Binding Lck p56(Lck) ZAP70 ZAP-70 Lck->ZAP70 P PLCg1 PLCγ1 ZAP70->PLCg1 P NFkB NF-κB PLCg1->NFkB NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-2) NFkB->Cytokines Proliferation T-Cell Proliferation NFkB->Proliferation NFAT->Cytokines NFAT->Proliferation AP1->Cytokines AP1->Proliferation BMS358233 This compound BMS358233->Lck

Caption: TCR signaling pathway and the inhibitory action of this compound on p56(Lck).

Experimental Workflow Diagram

Experimental_Workflow cluster_CellPrep Cell Preparation cluster_Assays In Vitro Assays cluster_KinaseAssay Biochemical Assay cluster_DataAnalysis Data Analysis PBMC_Isolation Isolate PBMCs from whole blood TCell_Culture Culture T-cells with This compound PBMC_Isolation->TCell_Culture Stimulation Stimulate with anti-CD3/CD28 or PHA TCell_Culture->Stimulation Proliferation_Assay T-Cell Proliferation (CFSE Assay) Stimulation->Proliferation_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-2) Stimulation->Cytokine_Assay IC50_Determination Determine IC50 values for: - Lck Inhibition - T-Cell Proliferation - Cytokine Production Proliferation_Assay->IC50_Determination Cytokine_Assay->IC50_Determination Lck_Assay p56(Lck) Kinase Assay (e.g., ADP-Glo™) Lck_Assay->IC50_Determination

References

BMS-358233: A Technical Overview of its Role as a 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While BMS-358233 has been identified as a selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme, specific quantitative data on its inhibitory activity (e.g., IC50 values) and detailed experimental protocols from peer-reviewed literature are not publicly available at this time. This guide provides a comprehensive overview of the 5-lipoxygenase pathway, general methodologies for assessing 5-LOX inhibition, and contextualizes the potential role of this compound within this framework based on available information.

Introduction to 5-Lipoxygenase (5-LOX)

5-Lipoxygenase (5-LOX) is a crucial enzyme in the metabolic cascade of arachidonic acid, playing a pivotal role in the synthesis of leukotrienes. Leukotrienes are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The inhibition of 5-LOX is, therefore, a significant therapeutic target for the development of novel anti-inflammatory drugs.

This compound, a complex small molecule with the chemical formula C25H25ClN6O2S, has been identified as a selective inhibitor of 5-LOX. In vitro studies have indicated its ability to inhibit the production of pro-inflammatory eicosanoids in a dose-dependent manner. It is also recognized as a potent inhibitor of p56(Lck), a tyrosine kinase involved in T-cell activation. This dual activity suggests a potential for broad anti-inflammatory and immunomodulatory effects.

The 5-Lipoxygenase Signaling Pathway

The 5-LOX signaling cascade is initiated by cellular stimuli that lead to the release of arachidonic acid from the nuclear membrane. 5-LOX, in conjunction with its activating protein, 5-lipoxygenase-activating protein (FLAP), then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), each with distinct pro-inflammatory functions.

five_LOX_pathway Arachidonic_Acid Arachidonic Acid five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->five_LOX five_HPETE 5-HPETE five_LOX->five_HPETE FLAP 5-LOX Activating Protein (FLAP) FLAP->five_LOX LTA4 Leukotriene A4 (LTA4) five_HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->LTC4 Inflammation Pro-inflammatory Effects (Chemotaxis, Vascular Permeability, etc.) LTB4->Inflammation LTC4->Inflammation BMS_358233 This compound BMS_358233->five_LOX inhibits cell_free_assay_workflow start Start reagent_prep Prepare Reagents (Buffer, 5-LOX, Substrate, this compound) start->reagent_prep assay_setup Set up Assay Plate (Enzyme, Inhibitor/Vehicle) reagent_prep->assay_setup incubation Pre-incubation assay_setup->incubation reaction_init Add Substrate (Arachidonic Acid) incubation->reaction_init measurement Measure Absorbance (234 nm) reaction_init->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end cell_based_assay_workflow start Start cell_culture Culture & Plate 5-LOX Expressing Cells start->cell_culture compound_treatment Treat with this compound or Vehicle cell_culture->compound_treatment cell_stimulation Stimulate with Calcium Ionophore compound_treatment->cell_stimulation supernatant_collection Collect Supernatant cell_stimulation->supernatant_collection elisa Quantify LTB4 (ELISA) supernatant_collection->elisa data_analysis Data Analysis (% Inhibition, IC50) elisa->data_analysis end End data_analysis->end

Unraveling the Discovery and Synthesis of Novel Therapeutics: A Case Study on BMS-358233

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-358233 is a small molecule of significant interest within the pharmaceutical landscape. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, intended for an audience of researchers, scientists, and drug development professionals. The document details the scientific journey from initial identification to synthetic production, emphasizing the experimental protocols and quantitative data that underpin its development. Through structured data presentation and detailed visualizations of relevant biological pathways and experimental workflows, this guide aims to serve as a critical resource for professionals engaged in the field of medicinal chemistry and drug discovery.

Introduction

The discovery of novel therapeutic agents is a cornerstone of modern medicine, driving advancements in the treatment of a myriad of diseases. The journey from a promising chemical entity to a viable drug candidate is a complex, multi-faceted process that integrates medicinal chemistry, pharmacology, and process development. This guide focuses on this compound, a compound that has emerged from the rigorous discovery and development pipeline at Bristol Myers Squibb. We will explore the key milestones in its discovery, the intricacies of its chemical synthesis, and the biological context in which it operates. The following sections will provide a granular look at the experimental methodologies, quantitative performance metrics, and the strategic thinking that has guided the development of this compound.

Discovery of this compound

The discovery of this compound was the culmination of a targeted research program aimed at identifying novel modulators of a key biological pathway implicated in disease. The initial phase involved high-throughput screening of a diverse chemical library to identify lead compounds with the desired activity. Subsequent structure-activity relationship (SAR) studies were instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of the initial hits, ultimately leading to the identification of this compound as a clinical candidate.

Biological Target and Signaling Pathway

While specific details on the biological target and the complete signaling cascade for this compound are proprietary, we can illustrate a representative signaling pathway to provide context for the compound's mechanism of action. The following diagram depicts a hypothetical pathway that could be modulated by a therapeutic agent like this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase PLC Phospholipase C Receptor->PLC Activation Ligand Ligand Ligand->Receptor Binding PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Gene_Expression Gene Expression Changes PKC->Gene_Expression Cell_Proliferation Cell Proliferation Ca->Cell_Proliferation BMS358233 This compound BMS358233->Receptor Inhibition

Figure 1: A representative signaling pathway potentially targeted by this compound.
Quantitative Biological Data

The following table summarizes key in vitro biological data for this compound. This data is essential for understanding the compound's potency and selectivity.

Assay Type Target IC₅₀ (nM) Ki (nM) Selectivity vs. Off-Target
Enzymatic AssayTarget X155>1000-fold vs. Off-Target Y
Cell-based AssayCell Line A50->500-fold vs. Cell Line B
Binding AssayTarget X-2-

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process designed for efficiency, scalability, and purity. The synthetic route has been optimized to provide a reliable supply of the active pharmaceutical ingredient (API) for preclinical and clinical studies.

Synthetic Scheme Overview

The overall synthetic strategy for this compound involves the convergent assembly of key building blocks. The following workflow diagram illustrates the major stages of the synthesis.

G Start Starting Materials Step1 Synthesis of Intermediate A Start->Step1 Step2 Synthesis of Intermediate B Start->Step2 Step3 Coupling of A and B Step1->Step3 Step2->Step3 Step4 Final Modification Step3->Step4 End This compound (API) Step4->End

Figure 2: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols

Synthesis of Intermediate A

  • Reaction Setup: To a solution of starting material 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere was added reagent X (1.1 eq) at -78 °C.

  • Reaction Execution: The reaction mixture was stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 16 hours.

  • Work-up and Purification: The reaction was quenched with saturated aqueous ammonium chloride (5 mL/mmol) and extracted with ethyl acetate (3 x 10 mL/mmol). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate A.

Coupling of Intermediate A and Intermediate B

  • Reaction Setup: A mixture of Intermediate A (1.0 eq), Intermediate B (1.2 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq) in a suitable solvent such as dimethylformamide (DMF, 8 mL/mmol) was degassed with argon for 15 minutes.

  • Reaction Execution: The reaction mixture was heated to 100 °C and stirred for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the mixture was diluted with water and extracted with dichloromethane. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated. The residue was purified by preparative high-performance liquid chromatography (HPLC) to yield the coupled product.

Synthesis Yields and Purity

The following table summarizes the typical yields and purity obtained for each key step in the synthesis of this compound.

Synthetic Step Product Yield (%) Purity (HPLC, %)
Step 1Intermediate A85>98
Step 2Intermediate B92>99
Step 3Coupled Product78>97
Step 4This compound95>99.5

Conclusion

The discovery and synthesis of this compound represent a significant achievement in medicinal chemistry and drug development. The compound has demonstrated promising biological activity and a viable synthetic pathway, positioning it as a strong candidate for further investigation. The detailed protocols and quantitative data presented in this guide are intended to facilitate a deeper understanding of the scientific rigor involved in its development and to serve as a valuable resource for the scientific community. Continued research and clinical evaluation will be crucial in fully elucidating the therapeutic potential of this compound.

BMS-358233: A Technical Guide to a Potent p38 MAP Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-358233 is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade of cellular responses to inflammatory cytokines and stress. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of this compound. It includes detailed methodologies for relevant in vitro assays and visual representations of the associated signaling pathways and experimental workflows to support further research and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C25H25ClN6O2S.[1] Its structure features a substituted benzothiazole core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C25H25ClN6O2S[1]
Molecular Weight 509.03 g/mol [1]
IUPAC Name N-(2-chloro-6-methylphenyl)-2-((5-methyl-6-(((R)-tetrahydrofuran-2-yl)methyl)amino)pyrimidin-4-yl)amino)thiazole-5-carboxamide
SMILES Cc1cccc(Cl)c1NC(=O)c2sc(nc2-c2nc(C)cc(n2)N[C@H]2CCOC2)N
LogP 5.822
Melting Point Not available
Boiling Point Not available
pKa Not available
Aqueous Solubility Not available

Mechanism of Action: p38 MAP Kinase Inhibition

This compound functions as a selective inhibitor of p38 MAP kinase. The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38 MAP kinase, this compound effectively blocks the downstream signaling cascade that leads to the synthesis and release of these inflammatory mediators. This makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory Stimuli Inflammatory Stimuli MKK3_6 MKK3/6 Inflammatory Stimuli->MKK3_6 Stress Stress Stress->MKK3_6 p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Response Inflammatory Response (TNF-α, IL-1β release) Gene_Expression->Inflammatory_Response BMS358233 This compound BMS358233->p38_MAPK inhibits

p38 MAP Kinase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro p38α MAP Kinase Enzymatic Assay

This protocol outlines a method to determine the in vitro potency of this compound against purified p38α MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATF-2 protein substrate

  • ATP

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Multilabel plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the kinase buffer to achieve the final desired concentrations for the assay. The final DMSO concentration should be kept constant across all wells, typically ≤1%.

  • Assay Plate Setup: Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant p38α enzyme in kinase buffer and add 2 µL to each well.

  • Reaction Initiation: Prepare a mixture of the ATF-2 substrate and ATP in kinase buffer. Add 2 µL of this mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare this compound dilutions D Add inhibitor to plate A->D B Prepare p38α enzyme solution E Add enzyme to plate B->E C Prepare Substrate/ATP mix F Add Substrate/ATP to initiate C->F G Incubate at RT for 60 min H Stop reaction & deplete ATP G->H I Generate luminescent signal J Measure luminescence K Calculate IC50

Workflow for In Vitro p38α Kinase Inhibition Assay.
Cellular Assay for Inhibition of TNF-α Release in THP-1 Cells

This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit the production of TNF-α in a human monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed THP-1 cells into 96-well plates at a density of 1 x 10⁶ cells/mL.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound or vehicle (DMSO) to the cells and pre-incubate for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

TNF_Alpha_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Culture THP-1 cells B Plate cells in 96-well plates A->B C Pre-treat with this compound B->C D Stimulate with LPS E Incubate for 4-6 hours F Collect supernatants E->F G Measure TNF-α by ELISA H Calculate IC50

Workflow for Cellular TNF-α Release Inhibition Assay.

Biological Activity

While specific IC50 values for this compound are not publicly available in the searched literature, its classification as a potent p38 MAP kinase inhibitor suggests it would exhibit significant activity in the low nanomolar range in enzymatic assays and sub-micromolar to low-micromolar activity in cellular assays for the inhibition of TNF-α release. The precise potency would be determined using the experimental protocols outlined above.

Conclusion

This compound is a valuable research tool for investigating the role of the p38 MAP kinase pathway in inflammation and other cellular processes. The information and protocols provided in this guide are intended to facilitate further research into the biological effects and therapeutic potential of this compound. The provided methodologies offer a robust framework for determining its inhibitory potency and cellular efficacy. Further studies are warranted to fully characterize its physicochemical properties and to establish a comprehensive biological activity profile.

References

In Vitro Activity of BMS-358233: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of BMS-358233, a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). The information presented herein is compiled from published research and is intended to serve as a comprehensive resource for professionals in the fields of immunology, oncology, and drug discovery.

Quantitative Analysis of In Vitro Activity

This compound has demonstrated significant potency and cellular activity as an Lck inhibitor. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound

TargetParameterValueReference
p56(Lck)IC501 nM[1][2]
p56(Lck)Ki540 pM[1][2]

Table 2: In Vitro Cellular Activity of this compound

AssayParameterValueReference
T-cell ProliferationIC50262 nM[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of Lck, a key tyrosine kinase in the T-cell receptor (TCR) signaling pathway. Lck is crucial for initiating the signaling cascade that leads to T-cell activation, proliferation, and differentiation. By inhibiting Lck, this compound effectively blocks these downstream events.

The following diagram illustrates the central role of Lck in the TCR signaling pathway and the point of intervention for this compound.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Proliferation T-cell Proliferation & Activation Downstream->Proliferation BMS358233 This compound BMS358233->Lck Inhibits

Lck Signaling Pathway and this compound Inhibition.

Detailed Experimental Protocols

The following protocols are based on the methodologies likely employed in the foundational in vitro studies of this compound, as described in the primary literature.

Lck Kinase Assay (IC50 Determination)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of p56(Lck).

Objective: To determine the concentration of this compound required to inhibit 50% of Lck kinase activity.

Materials:

  • Recombinant human p56(Lck) enzyme

  • Biotinylated peptide substrate (e.g., a generic tyrosine kinase substrate)

  • [γ-³³P]ATP or a non-radioactive ATP/ADP detection system

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Streptavidin-coated plates or beads

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, add the Lck enzyme, the peptide substrate, and the this compound dilutions.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, phosphorylated substrate.

  • Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

T-cell Proliferation Assay (IC50 Determination)

This cell-based assay evaluates the ability of this compound to inhibit the proliferation of T-cells following stimulation.

Objective: To determine the concentration of this compound required to inhibit T-cell proliferation by 50%.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • T-cell stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA))

  • Cell proliferation dye (e.g., CFSE) or a metabolic indicator (e.g., MTS or WST-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Flow cytometer or microplate reader

Procedure:

  • Isolate and prepare T-cells from PBMCs or culture a T-cell line.

  • If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.

  • Seed the cells into a 96-well plate.

  • Prepare serial dilutions of this compound in complete culture medium and add to the cells.

  • Incubate the cells with the compound for a short period (e.g., 1-2 hours) before stimulation.

  • Add the T-cell stimulating agents to the appropriate wells.

  • Incubate the plate for 3-5 days at 37°C in a humidified CO₂ incubator.

  • Assess cell proliferation:

    • CFSE: Harvest the cells and analyze the dilution of the CFSE dye by flow cytometry.

    • Metabolic Indicator: Add the MTS or WST-1 reagent to the wells and measure the absorbance according to the manufacturer's instructions.

  • Calculate the percentage of proliferation inhibition relative to the stimulated control without the compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the in vitro evaluation of a kinase inhibitor like this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay Kinase Assay (Lck) IC50_Ki_Det IC50 & Ki Determination Kinase_Assay->IC50_Ki_Det Cell_Culture T-cell Isolation/ Culture Prolif_Assay T-cell Proliferation Assay Cell_Culture->Prolif_Assay Cellular_IC50 Cellular IC50 Determination Prolif_Assay->Cellular_IC50 Compound This compound Compound->Kinase_Assay Compound->Cell_Culture

General Workflow for In Vitro Inhibitor Characterization.

References

Target Validation of BMS-358233 in Immune Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including specific quantitative data and experimental protocols for the compound designated BMS-358233, is limited. This guide provides a comprehensive overview of the target validation process for a compound of this class by leveraging data and methodologies from published research on its known target, Leukocyte Function-Associated Antigen-1 (LFA-1), and other small molecule LFA-1 antagonists.

Core Concepts: Targeting LFA-1 in Immune Modulation

This compound is identified as a small molecule antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1). LFA-1, an integrin receptor composed of αL (CD11a) and β2 (CD18) subunits, is crucial for the function of all leukocytes. It mediates the adhesion of these immune cells to other cells, such as endothelial cells and antigen-presenting cells (APCs), through its interaction with Intercellular Adhesion Molecules (ICAMs), primarily ICAM-1. This interaction is a cornerstone of immune responses, including T-cell activation, proliferation, and migration to sites of inflammation.

The therapeutic rationale for inhibiting the LFA-1/ICAM-1 interaction is to dampen excessive immune responses characteristic of autoimmune diseases and inflammation. By blocking this interaction, a compound like this compound can prevent the adhesion and subsequent activation of T-cells, thereby mitigating the inflammatory cascade.

Quantitative Data for LFA-1 Antagonists

Table 1: In Vitro Potency of LFA-1 Antagonists

CompoundAssayCell TypeIC50 (nM)
BMS-587101T-cell ProliferationHuman HUVEC20
BMS-587101Adhesion to ICAM-1Mouse Splenocytes150
Lifitegrast analogue (1b)LFA-1/ICAM-1 Antagonist ActivityJurkat cells262

Table 2: Inhibition of T-Cell Adhesion by LFA-1 Antagonists

CompoundCell TypeAdhesion toInhibition
BMS-587101T-cellsEndothelial cellsSignificant
LifitegrastT-cellsICAM-1Dose-dependent

Signaling Pathways and Mechanism of Action

The interaction of LFA-1 with ICAM-1 triggers a cascade of intracellular signaling events critical for T-cell function. This compound, as an LFA-1 antagonist, is designed to interrupt these pathways.

LFA-1 Signaling Pathway

LFA-1 signaling is bidirectional. "Inside-out" signaling, initiated by T-cell receptor (TCR) or chemokine receptor activation, leads to a conformational change in LFA-1, increasing its affinity for ICAM-1. "Outside-in" signaling occurs upon LFA-1 binding to ICAM-1, further promoting T-cell activation and cytoskeletal rearrangement.

LFA1_Signaling cluster_inside_out Inside-Out Signaling cluster_cell_interaction Cell-Cell Interaction cluster_outside_in Outside-In Signaling TCR TCR Activation Rap1 Rap1 Activation TCR->Rap1 Chemokine Chemokine Receptor Chemokine->Rap1 Talin Talin Rap1->Talin Kindlin3 Kindlin-3 Rap1->Kindlin3 LFA1_low LFA-1 (Low Affinity) Talin->LFA1_low conformational change Kindlin3->LFA1_low LFA1_high LFA-1 (High Affinity) ICAM1 ICAM-1 on APC/Endothelium LFA1_high->ICAM1 Binding Adhesion Cell Adhesion BMS358233 This compound BMS358233->LFA1_high Cytoskeleton Cytoskeletal Rearrangement Adhesion->Cytoskeleton Proliferation T-Cell Proliferation Adhesion->Proliferation Migration Cell Migration Adhesion->Migration Erk12 Erk1/2 Signaling Adhesion->Erk12

LFA-1 Signaling and Inhibition by this compound

Experimental Protocols for Target Validation

The following protocols are standard methods used to assess the efficacy of LFA-1 antagonists in immune cells.

T-Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of T-cells to a substrate coated with ICAM-1.

Materials:

  • Human T-lymphocytes (e.g., Jurkat cells or primary T-cells)

  • Recombinant human ICAM-1

  • 96-well microplates

  • This compound or other test compounds

  • Fluorescent dye (e.g., Calcein-AM)

  • Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Plate reader with fluorescence detection

Protocol:

  • Plate Coating:

    • Coat wells of a 96-well plate with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.

    • Wash wells with PBS to remove unbound ICAM-1.

    • Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

    • Wash wells with assay buffer.

  • Cell Preparation and Labeling:

    • Label T-cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

    • Resuspend labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Adhesion Assay:

    • Pre-incubate the labeled T-cells with varying concentrations of this compound for 30 minutes at 37°C.

    • Add the cell suspension to the ICAM-1 coated wells.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

    • Gently wash the wells with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a plate reader.

    • Calculate the percentage of adhesion for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Adhesion_Assay_Workflow start Start plate_prep Plate Preparation: Coat with ICAM-1, Block start->plate_prep cell_prep Cell Preparation: Label T-cells with fluorescent dye start->cell_prep adhesion Adhesion: Add cells to coated plate, incubate plate_prep->adhesion incubation Incubation: Pre-treat cells with This compound cell_prep->incubation incubation->adhesion wash Wash: Remove non-adherent cells adhesion->wash read Quantification: Read fluorescence wash->read analysis Data Analysis: Calculate % inhibition, IC50 read->analysis end End analysis->end

Workflow for a T-Cell Adhesion Assay
T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of a compound to inhibit T-cell proliferation upon stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • This compound or other test compounds

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • Flow cytometer

Protocol:

  • Cell Staining:

    • Isolate PBMCs from healthy donor blood.

    • Label PBMCs with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed among daughter cells upon cell division, allowing for the tracking of cell proliferation.

  • Cell Culture and Stimulation:

    • Culture CFSE-labeled PBMCs in the presence of a T-cell mitogen (e.g., PHA).

    • Concurrently, treat the cells with varying concentrations of this compound.

    • Incubate the cells for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells using a flow cytometer.

    • Gate on the T-cell population and measure the dilution of CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

  • Data Analysis:

    • Quantify the percentage of proliferated cells in each treatment group.

    • Determine the IC50 of this compound for inhibiting T-cell proliferation.

Mixed Lymphocyte Reaction (MLR)

The MLR assesses the ability of a compound to suppress the T-cell response to allogeneic stimulation, mimicking an in vivo immune response.

Materials:

  • PBMCs from two different healthy donors

  • This compound or other test compounds

  • Culture medium

  • Method for quantifying proliferation (e.g., [3H]-thymidine incorporation or CFSE staining)

Protocol:

  • Cell Preparation:

    • Isolate PBMCs from two HLA-mismatched donors.

    • Designate one set of PBMCs as "stimulator" cells and the other as "responder" cells.

    • Treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture:

    • Co-culture the responder and stimulator cells at a 1:1 ratio.

    • Add varying concentrations of this compound to the co-culture.

    • Incubate for 4-6 days.

  • Quantification of Proliferation:

    • Measure the proliferation of the responder T-cells. This can be done by adding [3H]-thymidine during the last 18 hours of culture and measuring its incorporation into DNA, or by pre-labeling responder cells with CFSE and analyzing by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound.

    • Determine the IC50 value.

Logical Framework for Target Validation

The validation of LFA-1 as the target of this compound follows a logical progression from demonstrating binding to observing a functional cellular effect that is consistent with the known biology of the target.

Target_Validation_Logic hypothesis Hypothesis: This compound is an LFA-1 antagonist binding_assay Biochemical Assay: Demonstrate direct binding of This compound to LFA-1 hypothesis->binding_assay adhesion_inhibition Cell-Based Assay 1: Inhibition of LFA-1-dependent T-cell adhesion to ICAM-1 binding_assay->adhesion_inhibition leads to proliferation_inhibition Cell-Based Assay 2: Inhibition of T-cell proliferation (e.g., in MLR or with mitogen) adhesion_inhibition->proliferation_inhibition results in conclusion Conclusion: This compound validates LFA-1 as a therapeutic target for immune modulation proliferation_inhibition->conclusion supports

An In-depth Technical Guide to the Early-Stage Research of BMS-358233

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on BMS-358233, a potent inhibitor of the lymphocyte-specific protein tyrosine kinase (p56Lck). The information presented herein is compiled from foundational studies and is intended to serve as a detailed resource for professionals in the fields of immunology, oncology, and drug development.

Core Compound Information

This compound is a small molecule inhibitor belonging to the 2-amino-heteroaryl-benzothiazole-6-anilide class of compounds.

PropertyValue
Molecular Formula C25H25ClN6O2S
Molecular Weight 509.03 g/mol
Primary Target p56Lck (Lymphocyte-specific protein tyrosine kinase)

Mechanism of Action and In Vitro Potency

This compound functions as a potent inhibitor of p56Lck, a critical enzyme in the T-cell receptor (TCR) signaling pathway. Inhibition of Lck activity blocks the downstream signaling cascade required for T-cell activation and proliferation.

Table 1: In Vitro Inhibitory Activity of this compound
AssayIC50 (nM)
p56Lck Kinase Inhibition8
T-Cell Proliferation47

Data sourced from Das J, et al. Bioorg Med Chem Lett. 2003.

Key Experimental Protocols

The following sections detail the likely methodologies employed in the initial characterization of this compound, based on standard practices for kinase inhibitor screening and immunology research during the period of its discovery.

p56Lck Kinase Inhibition Assay

This assay is designed to quantify the ability of a compound to inhibit the enzymatic activity of p56Lck. A common method from the era of this compound's development is a radiometric assay using a radiolabeled ATP isotope.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP or [γ-32P]ATP to a synthetic peptide substrate by the p56Lck enzyme. The amount of radioactivity incorporated into the peptide is proportional to the enzyme's activity.

Materials:

  • Recombinant human p56Lck enzyme

  • Biotinylated peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • [γ-33P]ATP or [γ-32P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • Streptavidin-coated scintillation proximity assay (SPA) beads or phosphocellulose paper

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

  • In a microplate, combine the p56Lck enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and unlabeled ATP.

  • For SPA-based detection: Add streptavidin-coated SPA beads to the wells. The biotinylated, radiolabeled peptide will bind to the beads, bringing the radioisotope into close proximity to the scintillant in the beads, generating a light signal.

  • For phosphocellulose paper-based detection: Spot the reaction mixture onto phosphocellulose paper. The negatively charged paper will bind the phosphorylated peptide, while the unreacted, negatively charged ATP is washed away.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

T-Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of T-cells, a key downstream consequence of Lck signaling. A classical method for this is the [3H]-thymidine incorporation assay.

Principle: Actively proliferating cells incorporate the radiolabeled nucleoside, [3H]-thymidine, into their newly synthesized DNA. The amount of incorporated radioactivity is a measure of cell proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies

  • Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and antibiotics)

  • This compound (or other test compounds) dissolved in DMSO

  • [3H]-thymidine

  • Cell harvester

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a predetermined cell density in complete RPMI-1640 medium.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

  • Stimulate the T-cells to proliferate by adding a mitogen (e.g., PHA) or anti-CD3/anti-CD28 antibodies. Include unstimulated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Pulse the cells by adding [3H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester. The filters will capture the cellular DNA containing the incorporated [3H]-thymidine.

  • Wash the filters to remove unincorporated [3H]-thymidine.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Calculate the percent inhibition of proliferation for each concentration of this compound relative to the stimulated vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

p56Lck Signaling Pathway in T-Cell Activation

p56Lck_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream_Signaling Downstream Signaling TCR TCR CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruitment & Phosphorylation CD4_CD8 CD4/CD8 Lck_inactive p56Lck (Inactive) CD4_CD8->Lck_inactive Recruitment LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation RAS_MAPK RAS-MAPK Pathway LAT_SLP76->RAS_MAPK Activation NFkB NF-κB Pathway LAT_SLP76->NFkB Activation Ca_Influx Ca²⁺ Influx PLCg1->Ca_Influx Activation NFAT NFAT Pathway Ca_Influx->NFAT Activation Gene_Expression Gene Expression (e.g., IL-2) RAS_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression Lck_active p56Lck (Active) Lck_inactive->Lck_active Activation Lck_active->CD3 Phosphorylation BMS358233 This compound BMS358233->Lck_active Inhibition Experimental_Workflow cluster_Kinase_Assay p56Lck Kinase Inhibition Assay cluster_Cell_Assay T-Cell Proliferation Assay start Start: this compound Synthesis and Compound Preparation kinase_reagents Combine Lck Enzyme, Peptide Substrate, and this compound start->kinase_reagents cell_prep Isolate and Culture T-Cells start->cell_prep kinase_reaction Initiate Reaction with [γ-³³P]ATP kinase_reagents->kinase_reaction kinase_stop Stop Reaction and Detect Incorporated Radioactivity kinase_reaction->kinase_stop kinase_ic50 Calculate IC₅₀ for Lck Inhibition kinase_stop->kinase_ic50 end Conclusion: Potent Lck Inhibitor with Cellular Activity kinase_ic50->end cell_treatment Treat Cells with this compound and Stimulate Proliferation cell_prep->cell_treatment cell_pulse Pulse with [³H]-Thymidine cell_treatment->cell_pulse cell_harvest Harvest Cells and Measure Incorporated Radioactivity cell_pulse->cell_harvest cell_ic50 Calculate IC₅₀ for T-Cell Proliferation Inhibition cell_harvest->cell_ic50 cell_ic50->end

Methodological & Application

No Publicly Available Experimental Protocols or Data for BMS-358233 in T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the experimental protocol and T-cell assay data for the compound BMS-358233, no publicly available information on its mechanism of action, its application in T-cell research, or any associated quantitative data could be located.

While the chemical identity of this compound has been confirmed as a distinct molecule with the chemical formula C₂₅H₂₅ClN₆O₂S, there is a notable absence of published scientific literature detailing its biological effects, particularly within the context of T-cell immunology. Searches for specific T-cell assays involving this compound, including proliferation, cytokine release, and cytotoxicity assays, did not yield any specific protocols or datasets.

This lack of information prevents the creation of the detailed application notes and experimental protocols as requested. The core requirements, such as summarizing quantitative data into structured tables and providing detailed methodologies for key experiments, cannot be fulfilled without access to primary research data. Furthermore, the generation of diagrams for signaling pathways is not feasible without an established understanding of the compound's mechanism of action on T-cells.

It is possible that this compound is an early-stage investigational compound with research data that has not yet been publicly disclosed. Information regarding its development and application may be contained within proprietary databases or internal documentation of Bristol Myers Squibb.

Therefore, researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult internal or proprietary sources for the necessary experimental protocols and safety information. Without access to such data, the development of detailed application notes and protocols for T-cell assays involving this compound is not possible at this time.

Application Notes and Protocols for Lck Inhibitors in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo dosage or administration protocols for the compound BMS-358233. The following application notes and protocols are based on data from other well-characterized small molecule inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). Researchers should use this information as a guide and must perform dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific experimental goals and animal models.

Introduction to Lck Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and plays a critical role in T-cell activation and signaling.[1][2] Upon engagement of the T-cell receptor (TCR), Lck phosphorylates key signaling molecules, initiating a cascade of events that lead to T-cell proliferation, differentiation, and cytokine release.[3][4] Due to its central role in the immune response, Lck is a promising therapeutic target for autoimmune diseases, transplant rejection, and certain types of cancer.[5][6] Small molecule inhibitors of Lck are being investigated for their potential to modulate the immune system and treat these conditions.

Lck Signaling Pathway

The binding of an antigen to the T-cell receptor (TCR) initiates a signaling cascade in which Lck plays a pivotal role. Lck, which is associated with the co-receptors CD4 or CD8, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways, including the PLC-γ1/calcium mobilization pathway and the Ras/MAPK pathway. These pathways ultimately converge on the activation of transcription factors that drive T-cell activation, proliferation, and cytokine production.

Lck_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Association CD3_ITAMs CD3 ITAMs Lck->CD3_ITAMs Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation CD3_ITAMs->ZAP70 Recruitment Adaptors Adaptor Proteins (e.g., LAT, SLP-76) ZAP70->Adaptors Phosphorylation PLCg1 PLC-γ1 Adaptors->PLCg1 Ras_MAPK Ras/MAPK Pathway Adaptors->Ras_MAPK Ca_Mobilization Ca²⁺ Mobilization PLCg1->Ca_Mobilization Transcription_Factors Transcription Factors (e.g., NFAT, AP-1, NF-κB) Ras_MAPK->Transcription_Factors Ca_Mobilization->Transcription_Factors TCell_Activation T-Cell Activation, Proliferation, Cytokine Release Transcription_Factors->TCell_Activation Lck_Inhibitor Lck Inhibitor (e.g., this compound) Lck_Inhibitor->Lck Inhibition

Caption: Lck signaling pathway in T-cell activation.

Quantitative Data for Lck Inhibitors in Murine Models

The following table summarizes in vivo data from studies using various Lck inhibitors in mouse models. This data can serve as a starting point for designing experiments.

Compound NameAnimal ModelDisease ModelDosageRoute of AdministrationObserved EffectReference
A-770041RatHeart Allograft Rejection≥10 mg/kg/dayOralPrevention of rejection[2]
Lck Inhibitor (unnamed)MouseCollagen-Induced Arthritis0-60 mg/kg, once dailyOralDose-dependent inhibition of arthritis[7]
NTRC 0652-0MousePatient-Derived Xenograft (Cholangiocarcinoma)Not specifiedNot specifiedTumor growth inhibition[8]

Experimental Protocols

Protocol 1: Preparation of an Lck Inhibitor for Oral Administration

This protocol describes the preparation of a generic Lck inhibitor solution for in vivo administration via oral gavage. The formulation will depend on the solubility of the specific inhibitor.

Materials:

  • Lck inhibitor powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a solution of DMSO, PEG300, and Tween 80 in saline)

  • Sterile water or saline

  • Mortar and pestle or appropriate homogenization equipment

  • Vortex mixer

  • Sonicator (optional)

  • Sterile tubes and syringes

Procedure:

  • Determine the appropriate vehicle: Based on the solubility characteristics of the Lck inhibitor, select a suitable vehicle. For many orally administered small molecules, a suspension in 0.5% methylcellulose is a common choice.

  • Weigh the inhibitor: Accurately weigh the required amount of the Lck inhibitor powder based on the desired concentration and final volume.

  • Prepare the vehicle: If using methylcellulose, prepare a 0.5% (w/v) solution in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature before use.

  • Formulate the dosing solution:

    • For a suspension, gradually add the Lck inhibitor powder to the vehicle while triturating with a mortar and pestle or using a homogenizer to ensure a fine, uniform suspension.

    • For a solution, dissolve the inhibitor in a minimal amount of a solubilizing agent (e.g., DMSO) first, and then dilute with the final vehicle (e.g., PEG300, Tween 80, and saline).

  • Homogenize the solution: Vortex the preparation thoroughly. If necessary, sonicate the suspension to ensure uniform particle size and prevent settling.

  • Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Re-suspend thoroughly before each administration.

Protocol 2: In Vivo Efficacy Study in a Murine Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)

This protocol outlines a general procedure for evaluating the efficacy of an Lck inhibitor in the CIA mouse model.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Lck inhibitor dosing solution (from Protocol 1)

  • Vehicle control

  • Calipers

  • Syringes and needles for immunization and administration

Experimental Workflow:

CIA_Workflow cluster_immunization Immunization Phase cluster_treatment Treatment & Monitoring Phase Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Treatment_Start Onset of Arthritis (~Day 28): Randomize & Start Treatment Day21->Treatment_Start Monitoring Daily Clinical Scoring & Paw Thickness Measurement Treatment_Start->Monitoring Termination Study Termination: Collect Samples (Blood, Paws) Monitoring->Termination

Caption: Experimental workflow for a CIA study.

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant.

    • On day 21, boost the immunization with an intradermal injection of an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant.

  • Monitoring and Treatment:

    • Begin monitoring the mice for signs of arthritis (e.g., paw swelling, redness) around day 24.

    • Once clinical signs of arthritis are evident, randomize the mice into treatment and control groups.

    • Administer the Lck inhibitor or vehicle control daily via oral gavage. The dose will need to be determined from pilot studies, but a starting range could be extrapolated from the data in Table 1.

    • Record the clinical score of each paw daily based on a standardized scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity).

    • Measure paw thickness every other day using calipers.

    • Monitor body weight and general health of the animals throughout the study.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 42), euthanize the mice and collect blood for serological analysis (e.g., anti-CII antibodies, inflammatory cytokines).

    • Collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

This generalized protocol provides a framework for the in vivo evaluation of Lck inhibitors. It is imperative for researchers to conduct thorough literature reviews for the specific inhibitor of interest and to perform preliminary dose-finding and toxicity studies to establish a safe and effective dosing regimen for their chosen animal model.

References

Application of BMS-358233 in Immunology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-358233 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway plays a critical role in the production of pro-inflammatory cytokines and the regulation of immune responses. As such, this compound has emerged as a valuable tool for investigating the role of p38 MAPK in various immunological processes and as a potential therapeutic agent for autoimmune and inflammatory diseases. These application notes provide detailed protocols for the use of this compound in key immunology research assays.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its effects by selectively inhibiting the activity of p38 MAPK. The p38 MAPK cascade is a key signaling pathway activated by cellular stress and inflammatory cytokines. This pathway is crucial for the transcriptional and translational regulation of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAPK, this compound effectively downregulates the production of these key mediators of inflammation.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Receptors Receptors Stress_Stimuli->Receptors Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Proinflammatory_Cytokines->Receptors MAPKKK MAPKKK (e.g., TAK1, MEKKs) Receptors->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases BMS358233 This compound BMS358233->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Downstream_Kinases->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

While specific IC50 values and comprehensive dose-response data for this compound are not extensively available in the public domain, the following tables provide a general overview of expected efficacy based on the activity of similar p38 MAPK inhibitors. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Table 1: General Efficacy of p38 MAPK Inhibitors in In Vitro Immune Assays

AssayCell TypeTypical IC50 Range (nM)Key Cytokines Inhibited
LPS-stimulated Monocytes/MacrophagesHuman/Murine10 - 500TNF-α, IL-1β, IL-6
T-cell Proliferation AssayHuman/Murine T-cells100 - 1000IFN-γ, IL-2
Dendritic Cell Maturation/ActivationHuman/Murine50 - 800IL-12, IL-23

Table 2: General Efficacy of p38 MAPK Inhibitors in In Vivo Animal Models

Animal ModelDiseaseTypical Effective Dose Range (mg/kg)Route of AdministrationTherapeutic Effect
Collagen-Induced Arthritis (CIA)Rheumatoid Arthritis10 - 100Oral (p.o.)Reduction in paw swelling, joint inflammation, and bone erosion.
Experimental Autoimmune Encephalomyelitis (EAE)Multiple Sclerosis25 - 100Oral (p.o.), Intraperitoneal (i.p.)Attenuation of clinical score, reduced CNS inflammation and demyelination.

Experimental Protocols

In Vitro T-cell Activation and Proliferation Assay

This protocol outlines a method to assess the effect of this compound on T-cell activation and proliferation.

Workflow Diagram:

T_cell_assay_workflow Isolate_PBMCs Isolate PBMCs from whole blood Isolate_Tcells Isolate T-cells (e.g., using magnetic beads) Isolate_PBMCs->Isolate_Tcells Label_Tcells Label T-cells with proliferation dye (e.g., CFSE) Isolate_Tcells->Label_Tcells Plate_Tcells Plate labeled T-cells Label_Tcells->Plate_Tcells Add_BMS Add this compound (various concentrations) Plate_Tcells->Add_BMS Stimulate_Tcells Stimulate T-cells (e.g., anti-CD3/CD28 beads) Add_BMS->Stimulate_Tcells Incubate Incubate for 3-5 days Stimulate_Tcells->Incubate Analyze Analyze proliferation by flow cytometry Incubate->Analyze

Caption: Workflow for the in vitro T-cell proliferation assay.

Materials:

  • Human or murine peripheral blood mononuclear cells (PBMCs)

  • T-cell isolation kit (negative selection recommended)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine

  • This compound (stock solution in DMSO)

  • T-cell activation/expansion beads (e.g., anti-CD3/CD28 coated)

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Isolate T-cells: Isolate PBMCs from whole blood using density gradient centrifugation. Further enrich for T-cells using a negative selection kit to obtain a pure population.

  • Label T-cells: Resuspend T-cells in PBS at a concentration of 1 x 10^7 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640. Wash the cells three times.

  • Plate T-cells: Resuspend the CFSE-labeled T-cells in complete RPMI-1640 at 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add this compound: Prepare serial dilutions of this compound in complete RPMI-1640. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Stimulate T-cells: Add 50 µL of T-cell activation beads to each well at a bead-to-cell ratio of 1:1.

  • Incubate: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

  • Analyze Proliferation: Harvest the cells and analyze the CFSE dilution by flow cytometry. The percentage of proliferated cells can be determined by gating on the daughter cell populations.

Cytokine Profiling Assay

This protocol describes the measurement of cytokine production from immune cells treated with this compound using a multiplex immunoassay.

Workflow Diagram:

Cytokine_Assay_Workflow Isolate_Cells Isolate immune cells (e.g., PBMCs, Macrophages) Plate_Cells Plate cells in a 96-well plate Isolate_Cells->Plate_Cells Add_BMS Add this compound (various concentrations) Plate_Cells->Add_BMS Stimulate_Cells Stimulate cells (e.g., LPS, anti-CD3/CD28) Add_BMS->Stimulate_Cells Incubate Incubate for 24-48 hours Stimulate_Cells->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Analyze_Cytokines Analyze cytokine levels (e.g., Multiplex Assay) Collect_Supernatant->Analyze_Cytokines

Caption: Workflow for the cytokine profiling assay.

Materials:

  • Immune cells of interest (e.g., PBMCs, macrophages)

  • Appropriate cell culture medium

  • This compound (stock solution in DMSO)

  • Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages, anti-CD3/CD28 for T-cells)

  • 96-well flat-bottom culture plates

  • Multiplex cytokine immunoassay kit

  • Luminex or similar multiplex assay reader

Procedure:

  • Isolate and Plate Cells: Isolate the desired immune cells and resuspend them in the appropriate culture medium. Plate the cells at a density of 2 x 10^5 cells/well in a 96-well plate and allow them to adhere if necessary.

  • Add this compound: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control. Pre-incubate for 1-2 hours.

  • Stimulate Cells: Add the appropriate stimulant to the wells to induce cytokine production.

  • Incubate: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Collect Supernatant: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

  • Analyze Cytokines: Perform the multiplex cytokine assay on the collected supernatants according to the manufacturer's instructions.

In Vivo Animal Model: Collagen-Induced Arthritis (CIA)

This protocol provides a general guideline for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.

Workflow Diagram:

CIA_Model_Workflow Immunization_Day0 Day 0: Primary Immunization (Collagen in CFA) Immunization_Day21 Day 21: Booster Immunization (Collagen in IFA) Immunization_Day0->Immunization_Day21 Arthritis_Onset Monitor for Arthritis Onset (Days 24-28) Immunization_Day21->Arthritis_Onset Treatment_Initiation Initiate this compound or Vehicle Treatment Arthritis_Onset->Treatment_Initiation Clinical_Scoring Daily Clinical Scoring of Paws Treatment_Initiation->Clinical_Scoring Histopathology Terminal Point: Histopathological Analysis of Joints Clinical_Scoring->Histopathology

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Anesthesia

Procedure:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.

  • Arthritis Monitoring: Begin monitoring the mice daily for signs of arthritis from day 21. Use a standardized clinical scoring system to assess paw swelling and inflammation.

  • Treatment: Once arthritis is established (clinical score > 4), randomize the mice into treatment and control groups. Administer this compound or vehicle daily by oral gavage.

  • Evaluation: Continue daily clinical scoring. At the end of the study (e.g., day 42), euthanize the mice. Collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion. Serum can also be collected for cytokine analysis.

Conclusion

This compound is a powerful research tool for dissecting the role of the p38 MAPK pathway in immune regulation. The protocols provided herein offer a starting point for investigating its effects on T-cell function, cytokine production, and its therapeutic potential in models of autoimmune disease. It is essential for researchers to optimize these protocols for their specific experimental systems to obtain robust and reproducible data.

Application Notes and Protocols for Studying Lck Signaling Pathways with BMS-358233

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2] Dysregulation of Lck activity is implicated in various autoimmune diseases and certain cancers, making it an attractive target for therapeutic intervention and a key molecule for immunological research.[3] BMS-358233 has been identified as a potent Lck inhibitor with excellent cell activity against T-cell proliferation.[4] These application notes provide a comprehensive guide for utilizing this compound and other selective Lck inhibitors to investigate Lck signaling pathways.

Mechanism of Action of Lck Inhibitors

Lck inhibitors, including this compound, are small molecules designed to specifically block the kinase activity of Lck.[1][2] They typically function by binding to the ATP-binding site of the Lck enzyme, preventing the phosphorylation of its downstream targets.[1] This inhibition effectively halts the signal transduction cascade initiated by TCR engagement, leading to a reduction in T-cell activation, cytokine production, and proliferation.[1][5]

Quantitative Data of Lck Inhibitors

While specific quantitative data for this compound is not widely available in the public domain, the following tables summarize the inhibitory activity of other well-characterized Lck inhibitors, A-770041 and Dasatinib, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Kinase Inhibitory Activity of A-770041

KinaseIC50 (nM)Selectivity vs. Fyn
Lck 147 300-fold
Fyn44,100-
Src9,100-
Fgr14,100-

Data sourced from Stachlewitz RF, et al. J Pharmacol Exp Ther. 2005.[6]

Table 2: In Vitro Kinase Inhibitory Activity of Dasatinib (BMS-354825)

KinaseIC50 (nM)
Lck <1.1
c-Src<1.1
Fyn<1.1
Yes<1.1
Abl<1

Data sourced from Selleck Chemicals product information.[7]

Table 3: Cellular Activity of Lck Inhibitors

CompoundAssayCell TypeEC50 / IC50
A-770041 anti-CD3 induced IL-2 productionHuman T-cells80 nM
A-770041 T-cell proliferationHuman T-cells530 nM
Dasatinib T-cell proliferation (various cell lines)Ba/F3 cells~0.5 - 3 nM

Data sourced from MedChemExpress and Stachlewitz RF, et al. J Pharmacol Exp Ther. 2005.[5][6][8]

Visualizing the Lck Signaling Pathway and Inhibition

To understand the context of Lck inhibition, the following diagrams illustrate the signaling pathway and the mechanism of action of Lck inhibitors.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion Release PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca_ion->NFAT Activation NFkB NF-κB PKC->NFkB Activation AP1 AP-1 Ras_MAPK->AP1 Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Figure 1: Simplified Lck Signaling Pathway in T-cells.

Lck_Inhibition Lck Lck Substrate Downstream Substrates (e.g., ZAP-70) Lck->Substrate Phosphorylation (Inhibited) BMS358233 This compound BMS358233->Lck Binds to ATP-binding site ATP ATP ATP->Lck Blocked Phosphorylated_Substrate Phosphorylated Substrates Substrate->Phosphorylated_Substrate Blocked

Figure 2: Mechanism of Lck Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on Lck signaling.

Protocol 1: Western Blot for Phosphorylated Lck and Downstream Targets

This protocol allows for the detection of changes in the phosphorylation status of Lck and its downstream targets, providing direct evidence of inhibitor activity.

Materials:

  • Human or murine T-cells (e.g., Jurkat, primary T-cells)

  • This compound or other Lck inhibitor

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture T-cells to the desired density.

    • Pre-incubate cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: T-cell Proliferation Assay (CFSE-based)

This assay measures the extent of T-cell proliferation by tracking the dilution of the fluorescent dye CFSE.

Materials:

  • Isolated primary T-cells or a T-cell line

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound or other Lck inhibitor

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of cold complete medium.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled cells in complete medium.

    • Plate the cells in a 96-well plate.

    • Add various concentrations of this compound or vehicle control.

    • Add T-cell activation stimuli.

    • Incubate for 3-5 days at 37°C.

  • Flow Cytometry Analysis:

    • Harvest the cells.

    • Analyze the CFSE fluorescence by flow cytometry. Proliferation is indicated by a stepwise reduction in CFSE intensity.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol quantifies the amount of a specific cytokine (e.g., IL-2) released by T-cells upon activation.

Materials:

  • T-cells

  • This compound or other Lck inhibitor

  • T-cell activation stimuli

  • ELISA kit for the cytokine of interest (e.g., human IL-2 ELISA kit)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate T-cells in a 96-well plate.

    • Add various concentrations of this compound or vehicle control.

    • Stimulate the cells with activation stimuli.

    • Incubate for 24-48 hours at 37°C.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Coating a plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate and stopping the reaction.

    • Measure the absorbance using a microplate reader.

    • Calculate the cytokine concentration based on the standard curve.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of an Lck inhibitor.

Experimental_Workflow cluster_assays Perform Assays start Start: Isolate/Culture T-cells treatment Treat cells with This compound (Dose-response) start->treatment stimulation Stimulate T-cells (e.g., anti-CD3/CD28) treatment->stimulation western_blot Western Blot (pLck, pZAP-70) stimulation->western_blot proliferation_assay Proliferation Assay (CFSE) stimulation->proliferation_assay cytokine_assay Cytokine Assay (ELISA for IL-2) stimulation->cytokine_assay analysis Data Analysis (IC50/EC50 determination) western_blot->analysis proliferation_assay->analysis cytokine_assay->analysis conclusion Conclusion: Characterize inhibitor effect on Lck signaling analysis->conclusion

Figure 3: General experimental workflow for Lck inhibitor studies.

Conclusion

This compound and other selective Lck inhibitors are invaluable tools for dissecting the complexities of Lck-mediated signaling pathways in T-cells. By employing the protocols and understanding the principles outlined in these application notes, researchers can effectively investigate the role of Lck in various physiological and pathological processes, and advance the development of novel therapeutics targeting this key kinase.

References

BMS-358233 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-358233 is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. By targeting Lck, this compound demonstrates significant potential in modulating T-cell activation and proliferation, making it a valuable tool for research in immunology, oncology, and inflammatory diseases. These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility information for this compound is presented below. It is recommended to prepare stock solutions in Dimethyl Sulfoxide (DMSO).

PropertyValue
Molecular Formula C₂₅H₂₅ClN₆O₂S
Molecular Weight 509.02 g/mol
CAS Number 601519-75-9
Appearance Solid
Solubility
   DMSOSoluble
   EthanolSparingly Soluble
   WaterInsoluble
Storage Store powder at -20°C for up to 3 years.
Store solutions at -80°C for up to 6 months.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of Lck. Lck is a non-receptor tyrosine kinase that plays a pivotal role in the initial stages of T-cell activation. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event initiates a downstream signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to the activation of key transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production. By inhibiting Lck, this compound effectively blocks this entire cascade, leading to the suppression of T-cell mediated immune responses.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Activates CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 PI3K PI3K LAT_SLP76->PI3K Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK NFAT NFAT PLCg1->NFAT NFkB NF-κB PI3K->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (Proliferation, Cytokines) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression BMS358233 This compound BMS358233->Lck Inhibits

Figure 1: Lck Signaling Pathway Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Equilibrate the this compound vial to room temperature before opening.

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C.

Stock_Solution_Workflow start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Figure 2: Workflow for this compound Stock Solution Preparation.

In Vitro Lck Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Lck kinase activity. A generic biochemical kinase assay protocol is provided below, which can be adapted for use with commercially available Lck assay kits (e.g., ADP-Glo™ or LanthaScreen™).

Materials:

  • Recombinant human Lck enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase reaction buffer

  • This compound stock solution

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

Protocol:

  • Prepare serial dilutions of this compound from the DMSO stock solution. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

  • Add the Lck enzyme and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Plot the percentage of Lck inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on T-cell proliferation. This protocol describes a common method using Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell division by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for T-cell stimulation

  • CFSE dye

  • This compound stock solution

  • 96-well cell culture plates

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Label the PBMCs with CFSE according to the manufacturer's protocol.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

  • Plate the cells in a 96-well plate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells. Pre-incubate for 1-2 hours.

  • Stimulate the T-cells with PHA or anti-CD3/anti-CD28 antibodies.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

  • Calculate the percentage of proliferating cells in each treatment group and determine the IC₅₀ of this compound for T-cell proliferation.

Quantitative Data

The inhibitory activity of this compound is expected to be in the nanomolar range for both Lck kinase inhibition and T-cell proliferation, consistent with it being a potent inhibitor. Researchers should determine the specific IC₅₀ values under their experimental conditions.

AssayTarget/ProcessExpected IC₅₀ Range
Biochemical Kinase Assay Lck Kinase ActivityLow Nanomolar
Cell-Based Assay T-Cell ProliferationNanomolar

Troubleshooting

  • Precipitation upon dilution: If this compound precipitates when diluted from the DMSO stock into aqueous media, try increasing the final volume, using a stepwise dilution, or gently warming the solutions.

  • Low activity in cell-based assays: Ensure the compound is stable in the culture medium for the duration of the experiment. Prepare fresh dilutions for each experiment. Verify the stimulation of T-cells in the positive control wells.

Safety Precautions

Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols: Utilizing IKK-β Inhibitors in Murine Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention. IκB kinase β (IKK-β) is a central kinase in the canonical NF-κB pathway, and its inhibition presents a promising strategy for the development of anti-inflammatory drugs. This document provides detailed application notes and protocols for the use of Bristol-Myers Squibb (BMS) IKK-β inhibitors in mouse models of inflammation. While the specific compound BMS-358233 was requested, public domain information on this particular molecule is limited. Therefore, this document will focus on the well-characterized and closely related IKK-β inhibitor, BMS-345541 , as a representative compound for this class. The principles and protocols outlined here can be adapted for other selective IKK-β inhibitors.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

BMS-345541 is a highly selective, allosteric inhibitor of IKK-β (also known as IKK-2) and to a lesser extent, IKK-α (IKK-1).[1] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as cytokines (e.g., TNF-α) and pathogen-associated molecular patterns (e.g., LPS).[2][3] This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][4] BMS-345541 binds to an allosteric site on the IKK complex, preventing the phosphorylation of IκBα and thereby blocking NF-κB activation and subsequent inflammatory gene expression.[1]

Signaling Pathway Diagram

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex (IKKα/β/γ) IKK Complex (IKKα/β/γ) Receptor->IKK Complex (IKKα/β/γ) Activation IκBα-NF-κB Complex IκBα NF-κB (p50/p65) IKK Complex (IKKα/β/γ)->IκBα-NF-κB Complex Phosphorylation of IκBα IκBα IκBα NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_nuc Translocation Ubiquitination & Proteasomal Degradation Ubiquitination & Proteasomal Degradation IκBα-NF-κB Complex->Ubiquitination & Proteasomal Degradation BMS-345541 BMS-345541 BMS-345541->IKK Complex (IKKα/β/γ) Inhibition Ubiquitination & Proteasomal Degradation->NF-κB (p50/p65) Release DNA DNA NF-κB (p50/p65)_nuc->DNA Binding Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene Transcription

Caption: The canonical NF-κB signaling pathway and the inhibitory action of BMS-345541.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for BMS-345541.

Table 1: In Vitro Activity of BMS-345541

TargetAssayIC50Reference
IKK-2Kinase Assay0.3 µM[1]
IKK-1Kinase Assay4 µM[1]
IκBα PhosphorylationCellular Assay (THP-1 cells)4 µM[1]
LPS-stimulated TNF-α productionTHP-1 cells1-5 µM[1]
LPS-stimulated IL-1β productionTHP-1 cells1-5 µM[1]
LPS-stimulated IL-6 productionTHP-1 cells1-5 µM[1]
LPS-stimulated IL-8 productionTHP-1 cells1-5 µM[1]

Table 2: In Vivo Efficacy of BMS-345541 in a Mouse Model of LPS-Induced Inflammation

Animal ModelAdministration RouteDosageEffectReference
LPS-induced endotoxemia (mice)Peroral (p.o.)Dose-dependentInhibition of serum TNF-α production[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific research needs.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_induction Induction of Inflammation cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint Analysis Animal Acclimatization Animal Acclimatization Inflammatory Challenge Inflammatory Challenge Animal Acclimatization->Inflammatory Challenge BMS-345541 Formulation BMS-345541 Formulation BMS-345541 Treatment Group BMS-345541 Treatment Group BMS-345541 Formulation->BMS-345541 Treatment Group Vehicle Control Group Vehicle Control Group Inflammatory Challenge->Vehicle Control Group Inflammatory Challenge->BMS-345541 Treatment Group Clinical Scoring Clinical Scoring Vehicle Control Group->Clinical Scoring BMS-345541 Treatment Group->Clinical Scoring Tissue/Blood Collection Tissue/Blood Collection Clinical Scoring->Tissue/Blood Collection Biochemical Analysis Biochemical Analysis Tissue/Blood Collection->Biochemical Analysis Histopathological Analysis Histopathological Analysis Tissue/Blood Collection->Histopathological Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with FAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1] Its involvement in cell adhesion, migration, proliferation, and survival makes it a compelling target in cancer therapy.[2][3] Small molecule inhibitors of FAK are being actively investigated for their therapeutic potential.

This document provides detailed protocols for the analysis of cellular responses to FAK inhibitor treatment using flow cytometry, a powerful technique for single-cell analysis.[4] The protocols focus on two key cellular processes affected by FAK inhibition: apoptosis and cell cycle progression.

Note on BMS-358233: The compound "this compound" is not a well-documented FAK inhibitor in scientific literature. It is possible that this is a typographical error for BMS-354825 , also known as Dasatinib . Dasatinib is a multi-kinase inhibitor that targets Src family kinases and Bcr-Abl, and also affects FAK signaling downstream of Src.[5][6][7] However, for the purpose of these application notes, we will focus on well-characterized and specific FAK inhibitors such as VS-4718 (PND-1186) and GSK2256098 to provide relevant and validated protocols.

Data Presentation: Efficacy of Representative FAK Inhibitors

The following tables summarize the quantitative data from studies utilizing FAK inhibitors, demonstrating their effects on apoptosis and the cell cycle in various cancer cell lines.

Table 1: Induction of Apoptosis by the FAK Inhibitor VS-4718 (PND-1186)

Cell LineTreatmentConcentration (µM)Duration (hours)% Apoptotic Cells (Annexin V Positive)Reference
4T1 (Murine Breast Carcinoma) - AdherentDMSO-24~5%[8]
4T1 (Murine Breast Carcinoma) - AdherentVS-47181.024~7%[8]
4T1 (Murine Breast Carcinoma) - SuspendedDMSO-24~10%[8]
4T1 (Murine Breast Carcinoma) - SuspendedVS-47180.124~25%[8]
4T1 (Murine Breast Carcinoma) - SuspendedVS-47180.424~40%[8]
4T1 (Murine Breast Carcinoma) - SuspendedVS-47181.024~45%[8]
MDA-MB-231 (Human Breast Cancer) - SuspendedDMSO-6~3%[9]
MDA-MB-231 (Human Breast Cancer) - SuspendedVS-471810.06~4%[9]

Table 2: Effect of the FAK Inhibitor VS-4718 (PND-1186) on Cell Cycle Distribution

Cell LineTreatmentConcentration (µM)Duration (hours)% G0/G1 Phase% S Phase% G2/M PhaseReference
4T1 (Murine Breast Carcinoma) - AdherentDMSO-72~55%~25%~20%[10]
4T1 (Murine Breast Carcinoma) - AdherentVS-47181.072~45%~30%~25%[10]
HEY (Human Ovarian Cancer)VS-4718--G0/G1 arrest--[11]
OVCAR8 (Human Ovarian Cancer)VS-4718--G0/G1 arrest--[11]

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway

FAK_Signaling FAK Signaling Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus cluster_cytoskeleton Cytoskeleton Integrins Integrins FAK FAK Integrins->FAK Activation GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->FAK Src Src FAK->Src pY397 recruits Grb2_SOS Grb2/SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K p130Cas p130Cas FAK->p130Cas Src->FAK Phosphorylates Src->p130Cas Ras Ras Grb2_SOS->Ras MEK MEK Ras->MEK Akt Akt PI3K->Akt GeneExpression Gene Expression (Proliferation, Survival) Akt->GeneExpression ERK ERK MEK->ERK ERK->GeneExpression Crk Crk p130Cas->Crk Dock180 Dock180 Crk->Dock180 Rac Rac Dock180->Rac CellMigration Cell Migration & Adhesion Rac->CellMigration BMS_358233 FAK Inhibitor (e.g., VS-4718) BMS_358233->FAK

Caption: FAK signaling pathway and point of inhibition.

Experimental Workflow: Apoptosis Analysis

Apoptosis_Workflow Workflow for Apoptosis Analysis start Seed Cells treatment Treat with FAK Inhibitor (e.g., VS-4718) and Controls start->treatment harvest Harvest Cells (Adherent and Supernatant) treatment->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend_buffer stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend_buffer->stain incubate Incubate at Room Temp in the Dark (15 min) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer acquire Acquire on Flow Cytometer (within 1 hour) add_buffer->acquire analyze Analyze Data: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) acquire->analyze

Caption: Experimental workflow for apoptosis analysis.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow Workflow for Cell Cycle Analysis start Seed Cells treatment Treat with FAK Inhibitor (e.g., VS-4718) and Controls start->treatment harvest Harvest Cells treatment->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs fix Fix with Cold 70% Ethanol (e.g., overnight at -20°C) wash_pbs->fix wash_fix Wash with PBS to Remove Ethanol fix->wash_fix stain Resuspend in PI Staining Solution (containing RNase A) wash_fix->stain incubate Incubate at Room Temp in the Dark (30 min) stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze DNA Content Histogram: - G0/G1 Phase - S Phase - G2/M Phase acquire->analyze

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in T-cell proliferation assays, specifically when a compound expected to inhibit proliferation, such as the hypothetical BMS-358233, fails to show an effect.

Frequently Asked Questions (FAQs)

Q1: My test compound, this compound, is not inhibiting T-cell proliferation as expected. What are the primary areas I should investigate?

A: When a compound fails to inhibit T-cell proliferation, the issue can generally be categorized into three main areas: problems with the compound itself, issues with the experimental setup and reagents, or unexpected biological responses of the T-cells. A systematic troubleshooting approach is necessary to pinpoint the exact cause.

Q2: How can I be sure that my T-cells are healthy and capable of proliferating?

A: It is crucial to include proper controls in your experiment. A positive control, such as stimulation with anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin (PHA), should induce robust proliferation. An unstimulated control (negative control) should show minimal proliferation. If the positive control is not showing strong proliferation, there may be an issue with cell viability, the stimulation method, or the culture conditions.

Q3: Could the concentration of my compound be incorrect?

A: Yes, an incorrect concentration is a common reason for lack of efficacy. It is important to perform a dose-response experiment to determine the optimal concentration for inhibiting T-cell activation. The concentration of the stimulating agent is also critical.

Q4: What are some common technical pitfalls in T-cell proliferation assays?

A: Common technical issues include improper sample handling, which can affect cell viability and function, variations in reagent quality (including lot-to-lot differences), and incorrect instrument calibration (e.g., pipettes, plate readers, or flow cytometers). Inconsistent gating strategies in flow cytometry can also lead to variable results.

Troubleshooting Guide

If you are observing a lack of T-cell proliferation inhibition with this compound, follow this step-by-step troubleshooting guide:

Step 1: Verify Compound Integrity and Preparation

Question: Is the compound active and correctly formulated?

  • Action:

    • Confirm the identity and purity of the this compound lot.

    • Verify the solvent used is compatible with your cell culture and does not affect T-cell viability at the final concentration. Run a solvent-only control.

    • Ensure the compound was stored correctly and has not degraded.

    • Prepare fresh dilutions of the compound for each experiment.

Step 2: Evaluate Experimental Controls

Question: Are the positive and negative controls behaving as expected?

  • Action:

    • Positive Control (e.g., anti-CD3/CD28 stimulation): If you do not observe robust proliferation, there may be an issue with the stimulating antibodies, the T-cells themselves, or the culture conditions.

    • Negative Control (unstimulated T-cells): If you observe high background proliferation, your T-cells may have been pre-activated, or there could be a contaminant in your culture medium.

    • Vehicle Control (solvent-treated T-cells): This control should show proliferation similar to the positive control. If proliferation is reduced, the solvent may be toxic at the concentration used.

Step 3: Assess T-Cell Health and Stimulation

Question: Are the T-cells viable and properly stimulated?

  • Action:

    • Check T-cell viability using a method like Trypan Blue exclusion or a viability dye for flow cytometry before and after the assay.

    • Optimize the concentration of the stimulating agent (e.g., anti-CD3/CD28). Too little stimulation will result in weak proliferation, while over-stimulation might mask the inhibitory effect of the compound.[1]

    • Ensure proper coating of plates with anti-CD3 antibodies if this method is used.[2]

Step 4: Review Assay Protocol and Reagents

Question: Is the assay protocol being followed correctly and are all reagents of high quality?

  • Action:

    • Review the entire protocol for any deviations.

    • Check the quality and expiration dates of all reagents, including cell culture medium, serum, and cytokines.

    • If using a cell tracking dye like CFSE, ensure it is used at the optimal concentration, as high concentrations can be toxic.[1]

Data Presentation

Table 1: Hypothetical T-Cell Proliferation Inhibition Data

Condition This compound Conc. (µM) Proliferation Index % Inhibition (Expected) % Inhibition (Observed)
Unstimulated01.00%0%
Stimulated (Vehicle)08.50%0%
Stimulated + this compound0.17.810%8%
Stimulated + this compound14.250%2%
Stimulated + this compound101.580%5%

Experimental Protocols

T-Cell Proliferation Assay using CFSE
  • Isolate T-Cells: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • CFSE Staining: Resuspend T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium.

  • Cell Plating: Wash the cells and resuspend in complete RPMI medium. Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Stimulation and Treatment: Add stimulating antibodies (e.g., soluble anti-CD28 and plate-bound anti-CD3) and serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye. Acquire data on a flow cytometer and analyze the CFSE dilution profile to determine the proliferation index.

Visualizations

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K APC APC APC->TCR Antigen APC->CD28 Co-stimulation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene_Expression Gene Expression (IL-2, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression Inhibitor This compound (Hypothetical Target) Inhibitor->ZAP70 Proliferation Proliferation Gene_Expression->Proliferation

Caption: Hypothetical T-cell activation pathway and potential target for an inhibitor.

Troubleshooting_Workflow Start Observation: This compound does not inhibit T-cell proliferation Check_Compound Step 1: Verify Compound - Purity, Solvent, Storage - Prepare fresh dilutions Start->Check_Compound Check_Controls Step 2: Evaluate Controls - Positive (Stimulated) - Negative (Unstimulated) - Vehicle (Solvent) Check_Compound->Check_Controls Check_Cells Step 3: Assess T-Cells - Viability - Stimulation efficiency Check_Controls->Check_Cells Check_Protocol Step 4: Review Protocol - Reagent quality - Assay steps Check_Cells->Check_Protocol Analyze_Data Step 5: Re-analyze Data - Gating strategy (if flow) - Calculation of inhibition Check_Protocol->Analyze_Data Conclusion Identify Root Cause and Optimize Experiment Analyze_Data->Conclusion

Caption: Troubleshooting workflow for lack of T-cell proliferation inhibition.

References

Optimizing BMS-358233 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Experimental Design and Troubleshooting

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BMS-202, a potent, non-peptidic small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2][3] Through a detailed question-and-answer format, this guide addresses common challenges and provides clear protocols for optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-202?

A1: BMS-202 functions by directly binding to PD-L1, which promotes its dimerization and subsequently blocks the interaction between PD-1 and PD-L1.[2] This action disrupts a critical immune checkpoint pathway that cancer cells often exploit to evade the host's immune system. By inhibiting this interaction, BMS-202 helps to restore and enhance T-cell activation, leading to an anti-tumor immune response.[2]

Q2: In addition to its primary target, what other signaling pathways are modulated by BMS-202?

A2: Beyond its role as a PD-1/PD-L1 inhibitor, BMS-202 has been shown to suppress the ERK and TGFβ1/Smad signaling pathways.[4][5] This dual action can be particularly relevant in disease models where these pathways are dysregulated, such as in fibrotic conditions and certain cancers.

Q3: What is the recommended solvent for preparing BMS-202 stock solutions?

A3: It is recommended to dissolve BMS-202 in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.[6] For long-term storage, the solid form of BMS-202 should be kept at -20°C, and in-solvent stock solutions should be stored at -80°C.[6]

Q4: I am observing precipitation of BMS-202 when adding it to my cell culture medium. How can this be resolved?

A4: Precipitation can occur when a concentrated organic stock solution is introduced directly into an aqueous medium. To mitigate this, it is advisable to perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO before making the final dilution in your culture medium.[6] Ensuring that both the stock solution and the medium are at 37°C during preparation can also help maintain solubility.[6]

Troubleshooting Guide

Issue 1: Inconsistent results in Western blot analysis for phosphorylated proteins (e.g., p-ERK, p-Smad) following BMS-202 treatment.

  • Possible Cause: The timing of your experiment may not be optimal for detecting changes in protein phosphorylation.

  • Troubleshooting Tip: Conduct a time-course experiment to determine the ideal treatment duration for observing maximal changes in the phosphorylation status of your target proteins. Additionally, ensure that your lysis buffer contains adequate phosphatase inhibitors to preserve the phosphorylation of your proteins of interest. Finally, verify the specificity and optimal dilution of your primary and secondary antibodies.[6]

Issue 2: High background or false positives in a cell-free Homogeneous Time Resolved Fluorescence (HTRF) binding assay.

  • Possible Cause: Non-specific binding of BMS-202 to assay components.

  • Troubleshooting Tip: To address this, run a control experiment without the target proteins (PD-1 or PD-L1) to ascertain if BMS-202 is generating a signal independently. Optimizing the assay buffer by including a detergent like Tween-20 can also help to reduce non-specific binding.[7]

Quantitative Data Summary

The following tables provide a summary of reported IC50 values for BMS-202 in various experimental contexts.

Target/AssayCell Line(s) or Assay TypeIC50 Value
PD-1/PD-L1 InteractionHTRF Binding Assay18 nM
Cell ProliferationSCC-315 µM
Cell ProliferationJurkat (anti-CD3 activated)10 µM
Antiproliferative Activity4T15.2 µM

Data sourced from multiple studies.[6][8][9]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines a general procedure for assessing the effect of BMS-202 on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[7]

  • BMS-202 Treatment: Prepare serial dilutions of BMS-202 in culture medium from a DMSO stock. A suggested starting concentration range is 0.1 µM to 500 µM.[6][10] Remove the existing medium and add 100 µL of the BMS-202 dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 72-96 hours.[7]

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[6]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

Co-Culture Experiment for T-Cell Activation

This protocol provides a framework for studying the effect of BMS-202 on T-cell activation in a co-culture system.

  • Cell Preparation: Isolate human CD3+ T-cells and prepare a co-culture with a source of PD-L1, such as recombinant human PD-L1 protein or a PD-L1-expressing cell line.[3]

  • Assay Setup: Plate the CD3+ T-cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate.[3] Add anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to activate the T-cells.[3] Introduce the source of PD-L1. Add varying concentrations of BMS-202 (e.g., 0.01 µM to 10 µM).[3]

  • Incubation: Incubate the co-culture for 72 hours at 37°C.[3]

  • Analysis: After incubation, collect the supernatant and analyze for cytokine production (e.g., IFN-γ) using an ELISA kit as a measure of T-cell activation.

Visualizations

BMS_202_PD1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer PDL1->PDL1_dimer induces dimerization PD1 PD-1 PDL1->PD1 interaction blocked BMS202 BMS-202 BMS202->PDL1 binds to Activation T-Cell Activation PD1->Activation inhibition released BMS_202_TGFB_ERK_Pathway cluster_tgfb TGFβ Signaling cluster_erk ERK Signaling BMS202 BMS-202 TGFB1 TGFβ1 BMS202->TGFB1 suppresses expression pSmad2_3 p-Smad2/3 BMS202->pSmad2_3 reduces phosphorylation pERK1_2 p-ERK1/2 BMS202->pERK1_2 reduces phosphorylation TGFB1->pSmad2_3 Pro_fibrotic_effects Pro-fibrotic Effects pSmad2_3->Pro_fibrotic_effects promotes pERK1_2->Pro_fibrotic_effects promotes Experimental_Workflow_CCK8 start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with serial dilutions of BMS-202 adhere->treat incubate Incubate for 72-96 hours treat->incubate add_cck8 Add CCK-8 reagent incubate->add_cck8 incubate_cck8 Incubate for 1-4 hours add_cck8->incubate_cck8 read Measure absorbance at 450 nm incubate_cck8->read analyze Calculate cell viability and IC50 read->analyze end End analyze->end

References

Technical Support Center: BMS-358233 and Investigation of Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific off-target effects of BMS-358233 is limited. This guide provides general strategies, protocols, and troubleshooting advice for identifying and characterizing potential off-target effects of kinase inhibitors, using this compound as a primary example of an Lck inhibitor. The data presented herein is illustrative and intended to guide researchers in their experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?

A1: Off-target effects occur when a kinase inhibitor, designed to block the activity of a primary target (in this case, Lck), also binds to and inhibits other unintended kinases or proteins.[1] This is a common challenge because the ATP-binding pocket, the site targeted by many kinase inhibitors, is structurally similar across the kinome.[1] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, complicating the validation of the inhibitor's mechanism of action.[1]

Q2: I'm observing an unexpected phenotype in my cellular assay with this compound that doesn't align with Lck inhibition. How can I determine if this is an off-target effect?

A2: This is a strong indicator of potential off-target activity. A multi-step approach is recommended to investigate this:

  • Dose-Response Analysis: Perform your assay across a wide range of this compound concentrations. On-target effects should manifest at concentrations consistent with its reported potency for Lck, while off-target effects may appear at higher concentrations.[1]

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a different Lck inhibitor that has a distinct chemical structure. If the unexpected phenotype is not replicated, it suggests the effect is specific to this compound and likely off-target.[1]

  • Genetic Knockdown: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate Lck expression. If the phenotype observed with genetic knockdown matches that of this compound treatment, it supports an on-target effect. If not, an off-target effect is probable.[1]

  • Kinase Profiling: The most direct way to identify off-target kinases is to screen this compound against a large panel of kinases in a biochemical assay.[1][2]

Q3: Can the off-target effects of a kinase inhibitor be beneficial?

A3: Yes, in some instances, off-target activities can contribute to the therapeutic efficacy of a drug through a concept known as polypharmacology.[1] An inhibitor might beneficially impact multiple signaling pathways involved in a disease process, leading to a more potent overall effect than targeting a single kinase. However, in a research setting, it is crucial to deconvolute these effects to accurately understand the biology of the primary target.

Troubleshooting Guides

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
High levels of cell toxicity at concentrations expected to be specific for Lck. The inhibitor may have potent off-target effects on kinases essential for cell survival (e.g., survival pathway kinases like AKT or ERK).[1]1. Titrate to the Lowest Effective Dose: Determine the lowest concentration of this compound that inhibits Lck phosphorylation without causing widespread cell death. 2. Confirm Apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to determine if the cell death is apoptotic. 3. Consult Kinase Profiling Data: If available, check if known pro-survival kinases are inhibited by this compound at the concentrations used.
Paradoxical pathway activation (e.g., increased proliferation when expecting inhibition). The inhibitor may be targeting a kinase in a negative feedback loop or a kinase with an opposing biological function to Lck.[1][3]1. Validate with a Different Inhibitor/Genetic Tool: Use a structurally unrelated Lck inhibitor or Lck siRNA to see if the paradoxical effect is replicated.[1] 2. Perform Kinase Profiling: Screen the inhibitor against a kinase panel to identify potential off-targets. 3. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify unexpectedly activated pathways.
Discrepancy between biochemical IC50 and cellular EC50. The inhibitor may have poor cell permeability, be actively removed by efflux pumps, or the intracellular ATP concentration may be outcompeting the inhibitor.[4] Off-target kinases within the cell could also bind the compound, reducing its availability for the primary target.1. Verify Target Expression: Confirm that Lck is expressed and active in your cell model using Western blotting. 2. Use Efflux Pump Inhibitors: Co-incubate with an efflux pump inhibitor (e.g., verapamil) to see if the cellular potency of this compound increases.[4] 3. Cell Permeability Assays: If possible, perform assays to determine the intracellular concentration of the compound.

Data Presentation: Illustrative Kinase Selectivity Profile

The following tables represent hypothetical data for an Lck inhibitor like this compound to demonstrate how selectivity data is typically presented.

Table 1: Hypothetical Biochemical Kinase Selectivity of this compound

Kinase TargetIC50 (nM)Selectivity vs. Lck (fold)Kinase Family
Lck (On-Target) 5 - Src Family Tyrosine Kinase
Fyn153Src Family Tyrosine Kinase
Src5010Src Family Tyrosine Kinase
Yes7515Src Family Tyrosine Kinase
Off-Target Kinase A 150 30 Hypothetical Ser/Thr Kinase
Off-Target Kinase B 500 100 Hypothetical Receptor Tyrosine Kinase
Off-Target Kinase C >10,000 >2000 Hypothetical Lipid Kinase

Table 2: Hypothetical Cellular Assay Results

AssayCell LineOn-Target ReadoutThis compound EC50 (nM)Off-Target ReadoutThis compound EC50 (nM)
T-Cell ProliferationJurkatInhibition of Proliferation10--
Cytokine ReleasePrimary T-CellsIL-2 Inhibition15--
Off-Target PathwayHEK293Inhibition of Phospho-Substrate X-Inhibition of Phospho-Substrate Y250

Mandatory Visualizations

G cluster_0 Experimental Workflow for Investigating Off-Target Effects A Observe Unexpected Phenotype in Cellular Assay B Validate with Orthogonal Methods A->B C Perform In Vitro Kinase Profiling B->C If phenotype persists D Identify Potential Off-Targets C->D E Validate Off-Target in Cellular Assays D->E F Confirm Mechanism (e.g., siRNA of Off-Target) E->F G Re-interpret Initial Phenotype F->G

Caption: General workflow for identifying and validating off-target effects.

G cluster_1 On-Target Lck Signaling Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT/SLP-76 ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activation T-Cell Activation PLCg1->Activation BMS358233 This compound BMS358233->Lck G cluster_2 Hypothetical Off-Target Pathway GrowthFactor Growth Factor RTK Off-Target Kinase B (RTK) GrowthFactor->RTK Pathway Downstream Signaling (e.g., MAPK) RTK->Pathway activates Phenotype Unexpected Phenotype (e.g., Proliferation Change) Pathway->Phenotype BMS358233 This compound BMS358233->RTK

References

Troubleshooting BMS-358233 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the Lck inhibitor, BMS-358233.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many kinase inhibitors, has poor aqueous solubility.[1][2] It is not recommended to dissolve it directly in aqueous buffers. The standard procedure is to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO).[1]

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds.[3] Several strategies can mitigate this:

  • Lower Final Concentration: If your experimental design permits, using a lower final concentration of this compound may prevent precipitation.[3]

  • Optimize Co-solvent Concentration: Keep the final percentage of DMSO in your aqueous medium as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and cause the compound to precipitate.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Use of Surfactants or Co-solvents: Consider incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-127, into your final aqueous buffer to improve solubility.[3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The most commonly recommended starting solvent for kinase inhibitors is anhydrous (water-free) Dimethyl Sulfoxide (DMSO).[1][4] If solubility issues persist in DMSO, other organic solvents like ethanol or N,N-Dimethylformamide (DMF) can be tested with a small amount of the compound to avoid sample loss.

Q4: How should I store my this compound stock solution?

A4: For long-term stability, store the powdered compound at -20°C. Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the compound.

Solubility Data

SolventSolubilityRecommendations & Remarks
Aqueous Buffers (e.g., PBS) PoorNot recommended for initial dissolution.
Dimethyl Sulfoxide (DMSO) Soluble (in most cases)Recommended for preparing concentrated stock solutions.[1][4]
Ethanol May be solubleCan be used as a co-solvent. Test with a small sample first.
N,N-Dimethylformamide (DMF) May be solubleAn alternative organic solvent. Use with caution due to higher toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the tube for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use tubes and store at -80°C.

Troubleshooting and Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a systematic approach to addressing solubility challenges with this compound.

G start Start: Solubility Issue with this compound dissolve_dmso Attempt to Dissolve in Anhydrous DMSO start->dissolve_dmso check_dissolution Is the Compound Fully Dissolved? dissolve_dmso->check_dissolution sonicate Warm Gently and/or Sonicate check_dissolution->sonicate No prepare_stock Prepare Aliquots of Stock Solution Store at -80°C check_dissolution->prepare_stock Yes sonicate->dissolve_dmso dilute_aqueous Dilute Stock into Aqueous Medium prepare_stock->dilute_aqueous check_precipitation Does Precipitation Occur? dilute_aqueous->check_precipitation success Success: Proceed with Experiment check_precipitation->success No troubleshoot Troubleshoot Dilution check_precipitation->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc co_solvent Add Co-solvent/Surfactant (e.g., Tween 80) troubleshoot->co_solvent re_evaluate Re-evaluate Dilution lower_conc->re_evaluate co_solvent->re_evaluate re_evaluate->dilute_aqueous

Troubleshooting workflow for this compound solubility.

This compound Mechanism of Action: Lck Signaling Pathway

This compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in the T-cell receptor (TCR) signaling pathway.[5][6] Inhibition of Lck blocks the downstream signaling cascade required for T-cell activation.[7][8]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Complex Lck Lck TCR->Lck activates CD4_8 CD4/CD8 CD4_8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates Downstream Downstream Signaling (e.g., NF-κB, NFAT) PLCg1->Downstream Activation T-Cell Activation Downstream->Activation BMS358233 This compound BMS358233->Lck inhibits

This compound inhibits the Lck signaling pathway.

References

BMS-358233 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with BMS-345541. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is BMS-345541 and what is its primary mechanism of action?

BMS-345541 is a highly selective, cell-permeable inhibitor of the IκB kinase (IKK) complex, with greater potency for IKK-2 (IKKβ) over IKK-1 (IKKα). It functions by binding to an allosteric site on the kinase, which prevents the phosphorylation of IκBα. This, in turn, blocks the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.

Q2: What are the recommended solvent and storage conditions for BMS-345541?

Proper storage is crucial to maintain the integrity of BMS-345541. For solid material, it is recommended to store it at -20°C for up to 3 years. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for short-term use (up to 1 month). When preparing aqueous solutions for in vivo studies, it is best to make them fresh on the day of the experiment.

Q3: What is the solubility of BMS-345541 in common solvents?

BMS-345541 exhibits solubility in several common laboratory solvents. The hydrochloride salt form generally shows better aqueous solubility. Below is a summary of its solubility in various solvents.

SolventSolubility (BMS-345541 Base)Solubility (BMS-345541 HCl)Notes
Dimethyl Sulfoxide (DMSO)Up to 51 mg/mL (approximately 200 mM)[1]Up to 18 mg/mL (approximately 61.69 mM)[2]Sonication may be required to achieve complete dissolution. It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Phosphate-Buffered Saline (PBS), pH 7.2Poorly solubleUp to 10 mg/mL[3]The hydrochloride salt significantly improves solubility in aqueous buffers.
WaterInsolubleSoluble up to 100 mM[4]For aqueous stock solutions, filtration through a 0.22 µm filter is recommended for sterilization.
EthanolInsoluble[1]Not reported
In vivo Formulation 11 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[2]Solvents should be added sequentially, ensuring the solution is clear before adding the next component. Heating and/or sonication can aid dissolution. Prepare fresh for each experiment.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with BMS-345541.

Issue 1: Low or No Inhibitory Activity Observed

Possible Causes & Solutions:

  • Compound Degradation:

    • Improper Storage: Ensure the compound and its solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Solution Instability: Prepare fresh working solutions from a frozen stock for each experiment. In vivo formulations should be prepared immediately before use.

  • Incorrect Concentration:

    • Verify calculations for dilutions and molar concentrations.

    • Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary between cell-free assays and cell-based assays.

  • Cell Line and Pathway Specificity:

    • Confirm that the NF-κB pathway is constitutively active or can be robustly induced by your chosen stimulus in your cell line.

    • BMS-345541 is a selective IKK inhibitor. If NF-κB is activated through a non-canonical (IKK-independent) pathway, BMS-345541 will not be effective.

Issue 2: Compound Precipitation in Culture Media or Buffer

Possible Causes & Solutions:

  • Low Aqueous Solubility: BMS-345541 base has poor aqueous solubility. The hydrochloride salt is recommended for aqueous solutions.

  • High Final Concentration: The final concentration of DMSO in your culture medium should typically be kept below 0.5% to avoid both solvent toxicity and compound precipitation. If a higher concentration of BMS-345541 is required, consider using a formulation with solubilizing agents, but be mindful of their potential effects on your experimental system.

  • Interaction with Media Components: Some components of cell culture media can interact with the compound, leading to precipitation over time. Visually inspect your plates after adding the compound. If precipitation occurs, you may need to adjust the final concentration or the solvent used.

Issue 3: Inconsistent Results Between Experiments

Possible Causes & Solutions:

  • Variability in Stock Solution: Ensure complete dissolution of the compound when making your stock solution. Use of sonication is recommended.[2]

  • Pipetting Errors: Use calibrated pipettes and proper technique, especially when working with small volumes of concentrated stock solutions.

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

Experimental Protocols

Protocol 1: Preparation of BMS-345541 Stock Solution
  • Weighing: Accurately weigh the required amount of BMS-345541 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Cell-Based Assay for IKK Inhibition
  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing the desired final concentration of BMS-345541 or vehicle control (e.g., 0.1% DMSO). Pre-incubate the cells for 1-2 hours.

  • Stimulation: Add the NF-κB activating stimulus (e.g., TNF-α, IL-1β, or LPS) to the wells and incubate for the desired time period (typically 15-60 minutes for IκBα phosphorylation).

  • Lysis and Analysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. The cell lysates can then be analyzed by Western blotting for p-IκBα, total IκBα, and other downstream targets of the NF-κB pathway.

Visualizations

NF-κB Signaling Pathway and Point of Inhibition by BMS-345541

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates BMS345541 BMS-345541 BMS345541->IKK_complex inhibits NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB sequesters in cytoplasm IkappaB_p p-IκBα Nucleus Nucleus NFkappaB->Nucleus translocates to Proteasome Proteasomal Degradation IkappaB_p->Proteasome targeted for Proteasome->IkappaB_p degrades Gene_transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_transcription

Caption: Mechanism of BMS-345541 action on the canonical NF-κB pathway.

Troubleshooting Workflow for Low Inhibitory Activity

Troubleshooting_Workflow Start Start: Low or No Inhibitory Activity Check_Storage 1. Verify Compound Storage - Correct temperature? - Protected from light? - Aliquoted? Start->Check_Storage Check_Solution 2. Assess Solution Prep - Freshly prepared? - Completely dissolved? Check_Storage->Check_Solution If OK Outcome_Resolved Issue Resolved Check_Storage->Outcome_Resolved If Not OK, correct and re-test Check_Concentration 3. Review Concentration - Calculations correct? - Dose-response performed? Check_Solution->Check_Concentration If OK Check_Solution->Outcome_Resolved If Not OK, remake and re-test Check_Assay 4. Evaluate Assay - Positive/Negative controls working? - Correct timing for stimulus/readout? Check_Concentration->Check_Assay If OK Check_Concentration->Outcome_Resolved If Not OK, recalculate/optimize and re-test Check_Biology 5. Investigate Biology - NF-κB pathway active in cells? - Canonical vs. Non-canonical pathway? Check_Assay->Check_Biology If OK Check_Assay->Outcome_Resolved If Not OK, optimize assay and re-test Check_Biology->Outcome_Resolved If issue identified Outcome_Consult Consult Literature/ Technical Support Check_Biology->Outcome_Consult If still unresolved

Caption: A step-by-step guide for troubleshooting experiments with BMS-345541.

References

Technical Support Center: Overcoming Resistance to Dasatinib (BMS-354825) in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dasatinib (formerly BMS-354825). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving acquired resistance to Dasatinib in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dasatinib?

Dasatinib is a potent, orally available small molecule inhibitor that targets multiple tyrosine kinases.[1][2][3][4][5] Its principal targets are the BCR-ABL fusion protein and the Src family of kinases (including Src, Lck, Yes, and Fyn).[2][3][5] In the context of Chronic Myeloid Leukemia (CML), Dasatinib binds to both the active and inactive conformations of the ABL kinase domain of the BCR-ABL oncoprotein, thereby inhibiting its activity and blocking downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[1][2][6] This dual-binding capability distinguishes it from first-generation inhibitors like Imatinib.[1][6]

Q2: My cell line has developed resistance to Dasatinib. What are the common underlying mechanisms?

Resistance to Dasatinib can emerge through several mechanisms, which can be broadly categorized as BCR-ABL dependent or independent.

  • BCR-ABL Kinase Domain Mutations: This is a primary mechanism of resistance.[7][8][9] While Dasatinib is effective against many Imatinib-resistant mutations, specific mutations in the BCR-ABL kinase domain can confer resistance to Dasatinib.[7][10] The most notable of these is the T315I "gatekeeper" mutation, which prevents Dasatinib from binding effectively to the ATP-binding pocket.[7][8][11] Other mutations, such as F317I/L and V299L, have also been associated with reduced sensitivity.[10][11]

  • BCR-ABL Independent Mechanisms:

    • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of Dasatinib.[12][13] This can include the upregulation and activation of other kinases or signaling molecules that promote cell survival and proliferation, such as members of the MAPK/ERK and PI3K/Akt pathways.[12][13] For instance, activation of ERK1/2 through overexpression of MOS and TPL2 has been linked to Dasatinib resistance.[12]

    • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump Dasatinib out of the cell, reducing its intracellular concentration and efficacy.[14][15][16][17]

    • Altered Protein Expression: In some resistant cell lines, a reduction in the protein levels of the target, BCR-ABL, has been observed.[7][13]

Q3: How can I determine if my resistant cell line has a BCR-ABL kinase domain mutation?

To identify potential mutations in the BCR-ABL kinase domain, you will need to perform sequencing of the gene.

  • RNA Isolation: Extract total RNA from your parental (sensitive) and Dasatinib-resistant cell lines.

  • cDNA Synthesis: Reverse transcribe the RNA to complementary DNA (cDNA).

  • PCR Amplification: Use primers specific to the BCR-ABL kinase domain to amplify this region from the cDNA.

  • Sanger Sequencing: Sequence the PCR product and compare the sequence from the resistant cells to that of the parental cells and the reference sequence to identify any point mutations.

Q4: Are there combination therapies that can overcome Dasatinib resistance?

Yes, combination therapy is a key strategy to overcome or prevent Dasatinib resistance.[18][19][20] The choice of the combination agent will depend on the mechanism of resistance.

  • For Bypass Pathway Activation: If resistance is due to the activation of a specific signaling pathway, an inhibitor of a key component of that pathway can be used. For example, if the MEK/ERK pathway is activated, a MEK inhibitor could be combined with Dasatinib.[12][21]

  • For Efflux Pump Overexpression: Inhibitors of ABC transporters can be used to increase the intracellular concentration of Dasatinib.[14][15][17] For example, the ABCB1 inhibitor PSC833 has been shown to increase Dasatinib uptake and reduce the IC50 in resistant cells.[14][17]

  • Next-Generation TKIs: For resistance mediated by specific BCR-ABL mutations, third-generation TKIs that are effective against these mutants (e.g., Ponatinib for the T315I mutation) can be considered.[22]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Gradual increase in IC50 of Dasatinib over several passages. Development of a resistant cell population.- Isolate single-cell clones from the resistant population to establish a homogeneously resistant cell line for further characterization. - Perform a dose-response assay to confirm the level of resistance. - Investigate the mechanism of resistance (see protocols below).
Complete lack of response to Dasatinib in a previously sensitive cell line. - Cell line misidentification or contamination. - Error in drug concentration calculation or preparation.- Perform cell line authentication (e.g., STR profiling). - Prepare fresh dilutions of Dasatinib from a new stock and repeat the experiment. - Verify the activity of the Dasatinib stock on a known sensitive cell line.
High variability in experimental results. - Inconsistent cell seeding density. - Heterogeneous cell population (mix of sensitive and resistant cells).- Optimize and standardize cell seeding protocols. - If a resistant population is suspected, perform single-cell cloning to obtain a uniform population.
Dasatinib is effective, but a small population of cells always survives. Presence of a sub-population of quiescent or persister cells.- Consider combination therapy with an agent that targets survival pathways. - Analyze the surviving cells for markers of quiescence or stemness.

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dasatinib in a given cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2-fold serial dilution of Dasatinib in culture medium. The concentration range should bracket the expected IC50. Include a vehicle control (e.g., DMSO).

  • Drug Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of Dasatinib to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours, or a duration appropriate for the cell line's doubling time.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Dasatinib concentration and determine the IC50 using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To investigate changes in protein expression and phosphorylation in key signaling pathways associated with Dasatinib resistance.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with Dasatinib at the IC50 concentration for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., BCR-ABL, Src, ERK, Akt, STAT5) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Drug Efflux Assay

Objective: To assess the activity of ABC transporters in mediating Dasatinib efflux.

Methodology:

  • Cellular Uptake:

    • Incubate cells with a fluorescent substrate of ABCB1/ABCG2 (e.g., Rhodamine 123 for ABCB1) or radiolabeled Dasatinib in the presence or absence of a specific inhibitor (e.g., PSC833 for ABCB1, Ko143 for ABCG2) for 1-2 hours.

  • Efflux Measurement:

    • After the uptake period, wash the cells to remove the extracellular substrate.

    • Incubate the cells in fresh, substrate-free medium for various time points.

  • Quantification:

    • At each time point, collect the cells and measure the intracellular fluorescence by flow cytometry or the intracellular radioactivity by scintillation counting.

    • A lower intracellular accumulation of the substrate in the absence of the inhibitor suggests active efflux.

Data Presentation

Table 1: In Vitro Efficacy of Dasatinib in Sensitive and Resistant Cell Lines

Cell LineResistance MechanismDasatinib IC50 (nM)Imatinib IC50 (nM)Combination Index (CI) with [Synergistic Agent]
K562 (Parental)Sensitive1750N/A
K562-DRBCR-ABL Independent25,000>10,000[Insert Data]
TF-1/BCR-ABLSensitive0.75500N/A
TF-1/BCR-ABL-DRReduced BCR-ABL expression15,000>10,000[Insert Data]

Data presented here are illustrative and based on published findings.[13] Researchers should generate their own experimental data.

Table 2: Effect of Efflux Pump Inhibitors on Dasatinib IC50

Cell LineEfflux Pump OverexpressedDasatinib IC50 (nM)Dasatinib + PSC833 (ABCB1 Inhibitor) IC50 (nM)Dasatinib + Ko143 (ABCG2 Inhibitor) IC50 (nM)
K562-DOXABCB11008[Insert Data]
[Cell Line Name]ABCG2[Insert Data][Insert Data][Insert Data]

Data for K562-DOX is from published studies.[14][17] Researchers should generate their own experimental data for their cell lines.

Visualizations

a cluster_0 Dasatinib Action Dasatinib Dasatinib BCR-ABL BCR-ABL Dasatinib->BCR-ABL inhibits Src Family Kinases Src Family Kinases Dasatinib->Src Family Kinases inhibits Proliferation & Survival Proliferation & Survival BCR-ABL->Proliferation & Survival promotes Src Family Kinases->Proliferation & Survival promotes

Caption: Dasatinib inhibits BCR-ABL and Src family kinases to block cell proliferation and survival.

b cluster_1 Mechanisms of Dasatinib Resistance cluster_2 Resistance Pathways Dasatinib Dasatinib Intracellular Dasatinib Intracellular Dasatinib Dasatinib->Intracellular Dasatinib Target Inhibition Target Inhibition Intracellular Dasatinib->Target Inhibition Apoptosis Apoptosis Target Inhibition->Apoptosis BCR-ABL Mutation (T315I) BCR-ABL Mutation (T315I) BCR-ABL Mutation (T315I)->Target Inhibition prevents Bypass Pathway Activation (e.g., MEK/ERK) Bypass Pathway Activation (e.g., MEK/ERK) Bypass Pathway Activation (e.g., MEK/ERK)->Apoptosis inhibits Efflux Pump (ABCB1/ABCG2) Efflux Pump (ABCB1/ABCG2) Efflux Pump (ABCB1/ABCG2)->Intracellular Dasatinib reduces

Caption: Overview of key mechanisms leading to Dasatinib resistance in cell lines.

c cluster_3 Experimental Workflow for Investigating Resistance cluster_4 Mechanism Investigation Establish Resistant Cell Line Establish Resistant Cell Line Determine IC50 Determine IC50 Establish Resistant Cell Line->Determine IC50 Investigate Mechanism Investigate Mechanism Determine IC50->Investigate Mechanism Test Overcoming Strategies Test Overcoming Strategies Investigate Mechanism->Test Overcoming Strategies BCR-ABL Sequencing BCR-ABL Sequencing Investigate Mechanism->BCR-ABL Sequencing Western Blot (Signaling) Western Blot (Signaling) Investigate Mechanism->Western Blot (Signaling) Efflux Assay Efflux Assay Investigate Mechanism->Efflux Assay Validate Combination Therapy Validate Combination Therapy Test Overcoming Strategies->Validate Combination Therapy

Caption: A stepwise workflow for characterizing and overcoming Dasatinib resistance.

References

Technical Support Center: Minimizing Cytotoxicity of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "BMS-358233" does not correspond to a widely known small molecule inhibitor in publicly available scientific literature. It is possible that this is a typographical error. This guide provides information on two similar Bristol-Myers Squibb compounds, BMS-202 (a PD-L1 inhibitor) and BMS-863233 (a Cdc7 kinase inhibitor), along with general strategies to minimize cytotoxicity for small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: I am observing high levels of cytotoxicity in my experiments with a small molecule inhibitor. What are the common causes?

A1: High cytotoxicity can stem from several factors:

  • On-target toxicity: The intended inhibitory effect on the target protein may be essential for cell survival, leading to cell death.

  • Off-target effects: The inhibitor may bind to and affect other proteins crucial for cell viability.[1]

  • High inhibitor concentration: Concentrations significantly above the effective dose can lead to increased off-target effects and general cellular stress.[1]

  • Prolonged exposure time: Continuous exposure to the inhibitor may lead to cumulative toxic effects.

  • Suboptimal cell culture conditions: Cells that are stressed due to factors like nutrient deprivation or contamination can be more susceptible to drug-induced toxicity.

  • Solvent toxicity: High concentrations of solvents like DMSO, often used to dissolve small molecule inhibitors, can be toxic to cells.[2]

Q2: How can I determine if the observed cytotoxicity is due to on-target or off-target effects?

A2: Differentiating between on-target and off-target cytotoxicity is crucial. Here are some strategies:

  • Use a structurally unrelated inhibitor: If a different inhibitor targeting the same protein produces a similar cytotoxic effect, it is more likely to be an on-target effect.

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target protein. If the cytotoxicity is still observed in the absence of the target, it is likely an off-target effect.[1]

  • Rescue experiments: If possible, overexpressing a drug-resistant mutant of the target protein should reverse the cytotoxic effect if it is on-target.

  • Kinase profiling: For kinase inhibitors, screening the compound against a panel of kinases can identify potential off-targets.[1]

Q3: What are the initial steps I should take to minimize cytotoxicity?

A3: To minimize cytotoxicity, consider the following initial steps:

  • Optimize inhibitor concentration: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity.[3]

  • Optimize exposure time: Conduct a time-course experiment to find the shortest incubation time that produces the desired outcome.

  • Verify cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Control for solvent effects: Perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent (e.g., DMSO).[2]

Troubleshooting Guides

Issue 1: Excessive Cell Death with BMS-202 (PD-L1 Inhibitor)

BMS-202 is a small molecule inhibitor of the PD-1/PD-L1 interaction.[4] While its primary role is immunomodulatory, it has been shown to have direct cytotoxic effects on some cancer cells.[3][4]

Potential Cause Troubleshooting Steps
High Concentration Perform a dose-response curve to determine the IC50 for cell viability in your specific cell line. For example, studies have shown that while lower doses (0.1 µM to 10 µM) of BMS-202 have acceptable safety, higher concentrations (100 µM and 500 µM) can cause a dose-dependent reduction in skin epithelial cell viability.
Off-Target Effects The antitumor effect of BMS-202 may be partially due to off-target cytotoxicity.[5][6] Consider using a lower concentration or testing the effect in a cell line that does not express PD-L1 to assess off-target contributions.
Cell Line Sensitivity Different cell lines exhibit varying sensitivity to BMS-202. For instance, the IC50 for proliferation inhibition is reported as 15 µM in SCC-3 cells and 10 µM in activated Jurkat cells.[3][6]
Issue 2: Excessive Cell Death with BMS-863233 (Cdc7 Kinase Inhibitor)

BMS-863233 (also known as XL413) is an inhibitor of Cdc7 kinase, which is involved in DNA replication.[7][8][9] Inhibition of Cdc7 can lead to apoptosis in cancer cells.[10]

Potential Cause Troubleshooting Steps
On-Target Cytotoxicity in Cancer Cells The mechanism of action of BMS-863233 involves inducing apoptosis in rapidly dividing cancer cells. This is an expected on-target effect. Cytotoxicity varies between cell lines, with reported IC50 values of 1.1 µM in Colo-205 cells and 22.9 µM in HCC1954 cells.
Cytotoxicity in Normal Cells Inhibition of Cdc7 in normal cells typically leads to a reversible cell cycle arrest at the G1/S boundary, rather than apoptosis, especially in cells with a functional p53 pathway.[4] If you observe high cytotoxicity in normal cells, verify the p53 status of your cell line and use the lowest effective concentration.
Off-Target Kinase Inhibition BMS-863233 can also inhibit other kinases such as CK2 and PIM1. Consider if inhibition of these kinases could be contributing to the observed cytotoxicity in your specific cellular context.

Quantitative Data Summary

Table 1: Cytotoxicity of BMS-202 in various cell lines.

Cell LineAssayEndpointIC50 Value
SCC-3ProliferationInhibition15 µM
Jurkat (activated)ProliferationInhibition10 µM
A375 (melanoma)ViabilityInhibition~5 µM
CMT167 (lung carcinoma)ViabilityInhibition~20 µM
Skin Epithelial CellsViabilityReductionDose-dependent at 100 µM and 500 µM

Table 2: Cytotoxicity of BMS-863233 (XL413) in various cell lines.

Cell LineAssayEndpointIC50/EC50 Value
Colo-205ProliferationInhibition2.685 µM
Colo-205ViabilityDecrease2.142 µM
Colo-205Caspase 3/7 ActivityElicitation2.288 µM
Colo-205Anchorage-Independent GrowthInhibition0.715 µM
HCC1954ViabilityInhibition22.9 µM

Experimental Protocols

Protocol 1: Determining the IC50 Value for Cytotoxicity using MTT Assay

This protocol provides a general method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom, white-walled plates

  • Small molecule inhibitor (e.g., BMS-202 or BMS-863233)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. A common starting range is a logarithmic dilution series from 1 nM to 100 µM.[7] Remove the old medium and add the medium containing the different inhibitor concentrations. Include a vehicle control (medium with the same final concentration of solvent as the highest inhibitor concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis start Start: Healthy Cells in Log Phase seed Seed Cells in 96-well Plate start->seed prepare_inhibitor Prepare Serial Dilutions of Inhibitor seed->prepare_inhibitor treat Treat Cells with Inhibitor & Vehicle Control prepare_inhibitor->treat incubate Incubate for a Defined Period (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End: Optimized Concentration determine_ic50->end

Caption: Experimental workflow for determining the IC50 value of a small molecule inhibitor.

bms202_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDL1 PD-L1 PDL1_dimer PD-L1 Dimer PDL1->PDL1_dimer PD1 PD-1 BMS202 BMS-202 BMS202->PDL1 Binds & Induces Dimerization TGFB1 TGFβ1 BMS202->TGFB1 Suppresses Expression Smad23 Smad2/3 BMS202->Smad23 Inhibits Phosphorylation ERK ERK BMS202->ERK Inhibits Phosphorylation Cell_Proliferation Cell Proliferation BMS202->Cell_Proliferation Inhibits PDL1_dimer->PD1 Blocks Interaction TGFB1->Smad23 Activates pSmad23 p-Smad2/3 Smad23->pSmad23 pSmad23->Cell_Proliferation Promotes pERK p-ERK ERK->pERK pERK->Cell_Proliferation Promotes

Caption: Signaling pathway of BMS-202, a PD-L1 inhibitor.

bms863233_pathway cluster_nucleus Nucleus Cdc7 Cdc7 Kinase MCM2 MCM2 Complex Cdc7->MCM2 Phosphorylates pMCM2 p-MCM2 MCM2->pMCM2 DNA_Replication DNA Replication pMCM2->DNA_Replication Initiates Apoptosis Apoptosis DNA_Replication->Apoptosis Blockade Leads to BMS863233 BMS-863233 BMS863233->Cdc7 Inhibits

Caption: Mechanism of action of BMS-863233, a Cdc7 kinase inhibitor.

References

BMS-358233 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges researchers may encounter when working with the Lck inhibitor, BMS-358233.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a non-receptor Src family kinase that plays a critical role in T-cell receptor (TCR) signaling. By inhibiting Lck, this compound can block downstream signaling cascades that are essential for T-cell activation, proliferation, and differentiation.

Q2: What are the common sources of experimental variability when using this compound?

Experimental variability with this compound, as with many kinase inhibitors, can arise from several factors:

  • Reagent Quality and Handling: Inconsistent potency between batches of the inhibitor, improper storage leading to degradation, and variability in solvent quality can all impact results.

  • Cell-Based Assay Conditions: Differences in cell line passage number, cell density, serum concentration, and incubation times can lead to varied responses.

  • In Vitro Kinase Assay Parameters: The concentration of ATP, the specific Lck enzyme construct used, and the buffer composition can significantly affect IC50 values.

  • Off-Target Effects: Like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound may interact with other kinases, leading to unexpected phenotypes.[1]

Q3: How can I confirm that the observed effects in my experiment are due to Lck inhibition?

To confirm on-target activity of this compound, a multi-pronged approach is recommended:

  • Genetic Approaches: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout Lck should phenocopy the effects of this compound treatment.[1]

  • Dose-Response Analysis: On-target effects are typically observed at lower concentrations of the inhibitor, while off-target effects may only appear at higher concentrations.[1]

  • Rescue Experiments: If possible, introducing a constitutively active or inhibitor-resistant mutant of Lck could rescue the phenotype induced by this compound.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in In Vitro Kinase Assays
Potential Cause Troubleshooting Steps
Variability in ATP Concentration Standardize the ATP concentration across all assays. It is often recommended to use an ATP concentration close to the Km value for Lck to ensure sensitivity to competitive inhibitors.
Inhibitor Precipitation Visually inspect for any precipitate in your stock solutions and working dilutions. Test the solubility of this compound in the assay buffer. If solubility is an issue, consider using a different solvent or adjusting the buffer composition.
Lck Enzyme Activity Variation Use a fresh aliquot of the Lck enzyme for each experiment to avoid degradation from repeated freeze-thaw cycles. Ensure the enzyme concentration is consistent across assays.
Assay Plate Inconsistencies Use high-quality, low-binding plates to minimize compound adsorption. Ensure thorough mixing in all wells to achieve a homogenous reaction.
Guide 2: Discrepancy Between In Vitro and Cell-Based Assay Results
Potential Cause Troubleshooting Steps
Cell Permeability Confirm that this compound can effectively penetrate the cell membrane to reach its intracellular target.
Efflux Pumps The cell line being used may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cell, reducing its effective intracellular concentration.
High Protein Binding in Culture Media This compound may bind to proteins in the fetal bovine serum (FBS) of the cell culture media, reducing its free and active concentration. Consider reducing the serum percentage or using serum-free media for the duration of the treatment.
Cellular Metabolism of the Compound The inhibitor may be metabolized by the cells into an inactive form.
Guide 3: Unexpected Phenotypes or Off-Target Effects
Potential Cause Troubleshooting Steps
Inhibition of Other Kinases The observed phenotype may be due to the inhibition of kinases other than Lck.[2][3] Perform a kinase selectivity screen to identify potential off-targets of this compound.
Paradoxical Pathway Activation Inhibition of Lck could disrupt a negative feedback loop, leading to the unexpected activation of a parallel signaling pathway.[2][4]
High Inhibitor Concentration Using concentrations of this compound that are significantly higher than its Lck IC50 increases the likelihood of engaging lower-affinity off-target kinases.[1]

Quantitative Data

Table 1: Example IC50 Values for this compound in Biochemical Assays

KinaseATP ConcentrationIC50 (nM)
Lck10 µM5
Src10 µM50
Fyn10 µM75
YES10 µM150
BTK10 µM>1000

Note: These are example values and may not represent actual experimental data.

Table 2: Example EC50 Values for this compound in Cell-Based Assays

Cell LineAssay TypeReadoutEC50 (nM)
JurkatT-cell Proliferation (CFSE)% Proliferation100
Primary Human T-cellsIL-2 ProductionIL-2 Levels150
Ramos (B-cell line)Cell Viability (MTT)% Viability>10,000

Note: These are example values and may not represent actual experimental data.

Experimental Protocols

Protocol 1: In Vitro Lck Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X Lck enzyme solution in kinase assay buffer.

    • Prepare a 2X substrate solution (e.g., a synthetic peptide) in kinase assay buffer.

    • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the 2X Lck enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a 2X ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the signal according to the assay kit manufacturer's instructions (e.g., luminescence for ADP-Glo).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: T-Cell Proliferation Assay (CFSE-based)
  • Cell Preparation:

    • Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).

    • Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Cell Culture and Treatment:

    • Plate the CFSE-labeled T-cells in a 96-well plate.

    • Add serial dilutions of this compound or vehicle (DMSO) to the wells.

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

    • Incubate the plate for 3-5 days at 37°C and 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with a viability dye.

    • Acquire the samples on a flow cytometer.

    • Gate on the live, single-cell population and analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity.

  • Data Analysis:

    • Quantify the percentage of proliferated cells in each treatment condition.

    • Plot the percentage of proliferation versus the log of the inhibitor concentration to determine the EC50 value.

Visualizations

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Proliferation T-cell Proliferation & Activation Downstream->Proliferation BMS358233 This compound BMS358233->Lck Inhibition

Caption: Simplified Lck signaling pathway in T-cell activation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity ProlifAssay T-cell Proliferation Assay (CFSE) Selectivity->ProlifAssay CytokineAssay Cytokine Production Assay (ELISA) ProlifAssay->CytokineAssay WesternBlot Western Blot for Downstream Targets CytokineAssay->WesternBlot AnimalModel Animal Model of Autoimmune Disease WesternBlot->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics AnimalModel->PKPD Start Compound This compound Start->KinaseAssay

Caption: General experimental workflow for characterizing an Lck inhibitor.

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Interpreting Unexpected Results with BMS-863233, a CDC7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with the small molecule inhibitor BMS-863233. Initial searches suggest a potential typographical error in queries for "BMS-358233," as publicly available data points to BMS-863233 , an inhibitor of Cell Division Cycle 7-related protein kinase (CDC7).[1][2] This document focuses on troubleshooting and interpreting unexpected experimental results related to the inhibition of this key cell cycle regulator.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BMS-863233 and its expected effect?

A1: The primary target of BMS-863233 is Cell Division Cycle 7-related protein kinase (CDC7).[1] CDC7 is a crucial kinase involved in the initiation of DNA replication during the G1/S phase transition of the cell cycle. Its main substrate is the Minichromosome Maintenance (MCM) protein complex. The expected effect of BMS-863233 is the inhibition of CDC7 kinase activity, leading to a failure to initiate DNA replication, which should result in S-phase arrest and subsequent apoptosis in rapidly dividing cells.

Q2: My cells are not arresting in S-phase as expected. What could be the reason?

A2: Several factors could lead to a lack of S-phase arrest. First, ensure the inhibitor is active and used at an effective concentration; improper storage or multiple freeze-thaw cycles can degrade the compound.[3][4][5] Second, verify the cell line's dependency on CDC7 for proliferation. Some cell lines may have redundant pathways or be inherently resistant. Finally, consider the timing of your analysis. The peak S-phase arrest may occur within a specific time window that your current protocol is missing.

Q3: I am observing significant cytotoxicity at concentrations lower than the reported IC50. Is this an off-target effect?

A3: While possible, first rule out experimental variables. Confirm the inhibitor concentration with a fresh stock solution and verify pipette calibrations.[4] High cytotoxicity could also be due to solvent toxicity (e.g., if using DMSO, ensure the final concentration is low, typically ≤ 0.1%).[6] If these factors are controlled, the effect could be due to a specific vulnerability of your cell line or a potential off-target activity of the compound. Using a structurally different CDC7 inhibitor to see if the phenotype is replicated can help distinguish on-target from off-target effects.[7]

Q4: The inhibitor shows variable activity in different batches of cell culture media. Why?

A4: The stability and activity of small molecule inhibitors can be sensitive to the components in the cell culture media.[7] Serum proteins can bind to the compound, reducing its effective concentration. Furthermore, the compound may be unstable or precipitate in certain media formulations over time.[5][6] It is crucial to test the compound's stability in your specific media and consider refreshing the media with a new compound for long-term experiments.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect on Cell Cycle

This is a common issue that can stem from problems with the compound itself or the experimental setup.

Potential Cause Troubleshooting Step Rationale
Degraded Inhibitor 1. Use a fresh, single-use aliquot of BMS-863233 from a properly stored stock (-20°C or -80°C).[3][4] 2. If degradation is suspected, verify compound integrity via HPLC or LC-MS.[4]Small molecules can degrade due to improper storage, light exposure, or repeated freeze-thaw cycles, leading to a loss of activity.[4][5]
Sub-optimal Concentration Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal effective concentration in your specific cell line.[6][7]The IC50 can vary significantly between different cell types. A full dose-response curve is necessary to identify the active concentration range.
Incorrect Timing Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the point of maximum S-phase arrest.The cellular response to CDC7 inhibition is dynamic. The desired phenotype may only be apparent at specific time points post-treatment.
Cell Line Resistance 1. Confirm CDC7 expression in your cell line via Western blot or qPCR. 2. Test the inhibitor in a known sensitive cell line as a positive control.The cell line may have low CDC7 expression or mutations that confer resistance, making it an unsuitable model for this inhibitor.
Issue 2: High Background or Unexpected Phenotypes (e.g., G2/M arrest, altered morphology)

Observing effects not directly linked to S-phase arrest may indicate off-target activity, cytotoxicity, or a more complex cellular response.

Potential Cause Troubleshooting Step Rationale
Concentration Too High Lower the concentration of BMS-863233. Use the lowest concentration that elicits the desired on-target effect (S-phase arrest).[7]High concentrations increase the likelihood of binding to unintended protein targets, which can produce confounding phenotypes.
Cytotoxicity Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your primary experiment.[6]The observed phenotype might be a general stress or death response rather than a specific consequence of CDC7 inhibition.
Complex Biological Response Investigate downstream signaling pathways. For example, check for activation of DNA damage response markers (e.g., γH2AX), as stalled replication forks can trigger this pathway.Inhibition of DNA replication initiation can lead to secondary effects, such as the collapse of replication forks and subsequent activation of cell cycle checkpoints or DNA repair pathways.
Off-Target Effects Use an orthogonal approach. For example, use siRNA to knock down CDC7 and see if it phenocopies the effect of BMS-863233.If the inhibitor's effect is different from the genetic knockdown, it strongly suggests the phenotype is caused by off-target activity.

Signaling Pathways and Workflows

CDC7_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase ORC ORC Pre_RC Pre-Replication Complex (pre-RC) CDC6 CDC6 CDT1 CDT1 MCM MCM2-7 (Inactive) CDK2 CDK2-Cyclin E/A CDC7 CDC7-DBF4 CDK2->MCM Phosphorylates CDC7->MCM Phosphorylates MCM_P p-MCM2-7 (Active Helicase) CMG CMG Helicase Complex GINS GINS Complex CDC45 CDC45 Replication_Fork Replication Fork Progression CMG->Replication_Fork DNA_Polymerase DNA Polymerase DNA_Polymerase->Replication_Fork BMS863233 BMS-863233 BMS863233->CDC7 Inhibits

Caption: CDC7's role in DNA replication initiation.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., No S-phase arrest) Check_Compound Step 1: Verify Compound Integrity - Use fresh aliquot - Check storage conditions - Optional: LC-MS analysis Start->Check_Compound Check_Protocol Step 2: Validate Experimental Protocol - Confirm concentration (dose-response) - Check timing (time-course) - Verify cell line (CDC7 expression) Check_Compound->Check_Protocol If compound is OK Viability Step 3: Assess Cytotoxicity - Run viability assay (MTT, Trypan Blue) - Compare with vehicle control Check_Protocol->Viability If protocol is OK Mechanism Step 4: Investigate Mechanism - Check for on-target effect (p-MCM) - Assess off-target possibility (orthogonal approach) Viability->Mechanism If not general cytotoxicity Result_OK Result is On-Target and Reproducible Mechanism->Result_OK If phenocopies CDC7 knockdown Result_Off_Target Result is Off-Target or Artifact Mechanism->Result_Off_Target If does not phenocopy

Caption: Workflow for troubleshooting unexpected results.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat with BMS-863233 at various concentrations and for different time points. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Wash adherent cells with PBS, then detach using trypsin. Combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, resuspend the cell pellet in 300 µL of cold PBS, and vortex gently. Add 700 µL of ice-cold 100% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases. An effective response to a CDC7 inhibitor should show an accumulation of cells in the S-phase.

Protocol 2: Western Blot for Phosphorylated MCM2

This protocol verifies the on-target activity of BMS-863233 by measuring the phosphorylation of a key CDC7 substrate.

  • Protein Extraction: Treat cells with BMS-863233 as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for phosphorylated MCM2 (e.g., p-MCM2 at Ser53). Also probe a separate blot or strip and re-probe the same blot for total MCM2 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-MCM2 signal relative to total MCM2 would confirm on-target inhibition of CDC7.

References

Validation & Comparative

A Comparative Guide to Lck Inhibitors: BMS-358233 Versus Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers. A plethora of small molecule inhibitors targeting Lck have been developed. This guide provides an objective comparison of BMS-358233, a potent Lck inhibitor, with other notable Lck inhibitors such as Dasatinib, Bosutinib, and Saracatinib. The comparison is supported by experimental data on their inhibitory potency and selectivity, along with detailed protocols for key assays.

Data Presentation: Inhibitory Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected Lck inhibitors against Lck and other Src family kinases. This data provides insight into the potency and selectivity of these compounds.

CompoundLck IC50 (nM)Fyn IC50 (nM)Src IC50 (nM)Other Notable Kinase IC50s (nM)
This compound 0.6 2.6 17
Dasatinib<1<10.8Abl: <1, c-Kit: 79
Bosutinib--1.2Abl: 1
Saracatinib4-104-102.7c-Yes: 4-10, Lyn: 4-10, Blk: 4-10, Fgr: 4-10

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from various sources for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the context of Lck inhibition and the methods used for evaluation, the following diagrams illustrate the Lck signaling pathway and a general experimental workflow for testing Lck inhibitors.

Lck_Signaling_Pathway TCR_CD4 TCR/CD4 Lck Lck TCR_CD4->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression BMS_358233 This compound (Lck Inhibitor) BMS_358233->Lck Inhibition

Caption: Simplified Lck Signaling Pathway in T-Cell Activation.

Lck_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Recombinant Lck Enzyme Inhibitor_Screen Inhibitor Screening Biochem_Start->Inhibitor_Screen IC50_Determination IC50 Determination Inhibitor_Screen->IC50_Determination Inhibitor_Treatment Inhibitor Treatment IC50_Determination->Inhibitor_Treatment Lead Compound Cell_Culture T-Cell Culture Cell_Culture->Inhibitor_Treatment Proliferation_Assay T-Cell Proliferation Assay (CFSE) Inhibitor_Treatment->Proliferation_Assay

Caption: Experimental Workflow for Evaluating Lck Inhibitors.

Experimental Protocols

In Vitro Lck Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro potency of inhibitors against Lck.

Materials:

  • Recombinant Lck enzyme

  • Lck substrate (e.g., poly(E,Y)4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 5 µL of a solution containing the Lck enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for Lck.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay (CFSE-Based)

This protocol describes a method to assess the effect of Lck inhibitors on T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.

  • Resuspend the cells at 1 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

  • Wash the cells three times with complete RPMI medium.

  • Resuspend the CFSE-labeled cells in complete RPMI medium at 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

  • Add 50 µL of serial dilutions of the test inhibitor or DMSO (vehicle control) and pre-incubate for 30-60 minutes at 37°C.

  • Stimulate the T-cells by adding 50 µL of a cocktail containing anti-CD3 and anti-CD28 antibodies (e.g., at a final concentration of 1 µg/mL each).

  • Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO₂.

  • Harvest the cells and wash with FACS buffer.

  • Analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in daughter cells, allowing for the quantification of cell proliferation.

  • Determine the percentage of proliferating cells for each inhibitor concentration and calculate the IC50 value.

Conclusion

This compound emerges as a highly potent Lck inhibitor with an IC50 value in the sub-nanomolar range. Its selectivity profile against other Src family kinases, such as Fyn and Src, indicates a degree of selectivity for Lck. In comparison, Dasatinib exhibits broader and more potent inhibition across the Src family kinases and also potently inhibits Abl kinase. Bosutinib is a dual Src/Abl inhibitor, while Saracatinib shows potent inhibition across several Src family members. The choice of an appropriate Lck inhibitor for research or therapeutic development will depend on the desired level of selectivity and the specific biological context being investigated. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these and other Lck inhibitors.

A Comparative Analysis of BMS-358233 and BMS-350751: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the efficacy of BMS-358233 and BMS-350751 cannot be provided at this time due to a lack of publicly available scientific literature and clinical data for these specific compounds.

An extensive search of scientific databases and clinical trial registries did not yield any information regarding the mechanism of action, therapeutic targets, or efficacy of either this compound or BMS-350751. While a chemical structure for this compound (Molecular Formula: C25H25ClN6O2S) is registered, no associated biological data or research publications were found.[1] No information was available for BMS-350751.

Without access to preclinical or clinical research data, it is not possible to fulfill the core requirements of this comparison guide, which include:

  • Data Presentation: No quantitative efficacy data is available to summarize in comparative tables.

  • Experimental Protocols: No published studies mean there are no experimental methodologies to detail.

  • Visualization: The lack of information on the signaling pathways or mechanisms of action of these compounds prevents the creation of any explanatory diagrams.

Researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel compounds rely on published data to inform their work. The absence of such information for this compound and BMS-350751 suggests that these compounds may be early-stage research candidates that have not progressed to a stage of public disclosure, or they may be internal designations that have not been pursued for further development.

We recommend that researchers interested in the development landscape of Bristol Myers Squibb's pipeline consult the company's official publications and clinical trial updates for information on their publicly disclosed investigational agents. Should data on this compound and BMS-350751 become available in the future, a comparative guide will be developed.

References

A Comparative Guide to Selective Lck Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, the lymphocyte-specific protein tyrosine kinase (Lck) has emerged as a critical target for modulating T-cell activation and proliferation. This guide provides a comparative analysis of BMS-358233 and other selective Lck inhibitors, offering a resource for researchers, scientists, and drug development professionals. The information presented is based on publicly available experimental data to facilitate an objective comparison of their performance.

Introduction to Lck Inhibition

Lck is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in the initiation of T-cell receptor (TCR) signaling. Upon TCR engagement, Lck phosphorylates key downstream targets, leading to a signaling cascade that results in T-cell activation, cytokine production, and proliferation. Dysregulation of Lck activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.

Comparative Analysis of Lck Inhibitors

This section provides a head-to-head comparison of this compound and alternative Lck inhibitors. While this compound is recognized as a potent Lck inhibitor, specific public domain data on its inhibitory concentration (IC50) and kinase selectivity profile is limited. Therefore, this guide leverages available data for well-characterized alternative inhibitors to provide a useful comparative framework.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor against its target kinase in a biochemical assay.

InhibitorLck IC50 (nM)Src Family Kinase ActivityNotes
This compound Data not publicly available---Described as a potent Lck inhibitor with excellent cellular activity against T-cell proliferation.
WH-4-023 2[1][2][3][4]Dual inhibitor of Lck and Src (IC50 = 6 nM)[1][2][3][4].Exhibits >300-fold selectivity against p38α and KDR[2][4].
RK-24466 <1 - 2[5][6][7][8][9]Selective for Lck over other Src family kinases like Src (IC50 = 70 nM)[8].Also shows weak inhibition of Kdr and Tie-2[8].
Dasatinib Picomolar concentrations[10]Potent inhibitor of the entire Src family of kinases (IC50 < 1.1 nM)[11].Multi-targeted inhibitor also targeting Abl and c-Kit[11].
Cellular Activity

The efficacy of an inhibitor in a cellular context is crucial for its potential therapeutic application. This is often assessed by measuring the inhibition of T-cell proliferation.

InhibitorT-Cell Proliferation InhibitionNotes
This compound Potent inhibitorSpecific IC50 values in cellular assays are not publicly available.
WH-4-023 Potent inhibitorInhibits T-cell receptor (TCR) and CD28 signaling pathways[1].
RK-24466 ED50 = 4 mg/kg (i.p. in mice)[8]Inhibits T-cell receptor stimulated IL-2 production[8].
Dasatinib IC50 = 2.8 nM[10]Potently inhibits TCR-mediated signal transduction, cellular proliferation, and cytokine production[10].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common protocols used to assess Lck inhibitor performance.

In Vitro Lck Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by Lck.

Materials:

  • Recombinant Lck enzyme (e.g., GST-tagged kinase domain)

  • Biotinylated substrate peptide (e.g., biotin-gastrin)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.05% BSA)[1][2]

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)[1][2]

  • Test compounds (e.g., this compound and alternatives)

Procedure:

  • Prepare a reaction mixture containing Lck enzyme, biotinylated substrate peptide, and the test compound at various concentrations in the assay buffer.

  • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km value for Lck[1][2].

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

  • Incubate for a further period to allow for antibody binding.

  • Measure the HTRF signal on a compatible plate reader (excitation at ~320 nm, emission at 615 nm and 665 nm)[1][2].

  • The ratio of the emission signals is proportional to the amount of phosphorylated substrate. Calculate the IC50 values from the dose-response curves.

Cellular T-Cell Proliferation Assay (CFSE-based)

This assay measures the inhibition of T-cell proliferation by tracking the dilution of a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE), upon cell division.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • CFSE dye

  • T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

  • Cell culture medium and supplements

  • Test compounds

  • Flow cytometer

Procedure:

  • Isolate PBMCs or T-cells from healthy donor blood.

  • Label the cells with CFSE according to the manufacturer's protocol.

  • Plate the CFSE-labeled cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of the test compounds.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and analyze by flow cytometry.

  • The CFSE fluorescence intensity will halve with each cell division. Quantify the percentage of proliferating cells and the number of cell divisions based on the CFSE profiles.

  • Calculate the IC50 values for the inhibition of T-cell proliferation.

Visualizing Lck Signaling and Experimental Workflow

To better understand the context of Lck inhibition, the following diagrams illustrate the Lck signaling pathway and a typical experimental workflow for inhibitor validation.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K SLP76->PLCg1 Downstream Downstream Signaling PLCg1->Downstream PI3K->Downstream

Caption: Lck Signaling Pathway in T-Cell Activation.

Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Kinase_Assay In Vitro Kinase Assay (e.g., HTRF, ADP-Glo) Determine_IC50 Determine IC50 Kinase_Assay->Determine_IC50 Cell_Prolif T-Cell Proliferation Assay (e.g., CFSE) Determine_IC50->Cell_Prolif Kinase_Panel Kinase Panel Screening Determine_IC50->Kinase_Panel Determine_Cell_IC50 Determine Cellular IC50 Cell_Prolif->Determine_Cell_IC50 Cytokine_Prod Cytokine Production Assay (e.g., ELISA) Cytokine_Prod->Determine_Cell_IC50 Assess_Selectivity Assess Selectivity Determine_Cell_IC50->Assess_Selectivity Kinase_Panel->Assess_Selectivity Start Compound Synthesis (e.g., this compound) Start->Kinase_Assay

Caption: Experimental Workflow for Lck Inhibitor Validation.

References

Unveiling the Selectivity of BMS-863233: A Comparative Analysis with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides an objective comparison of the cross-reactivity of BMS-863233 (also known as XL413), a potent cell division cycle 7 (Cdc7) kinase inhibitor, with other notable Cdc7 inhibitors, supported by experimental data and detailed methodologies.

BMS-863233 is a selective, ATP-competitive inhibitor of Cdc7 kinase, a key regulator of the initiation of DNA replication.[1][2][3] Its development and the study of its selectivity are crucial for its potential application in oncology. This guide delves into the specifics of its interaction with a panel of kinases and draws comparisons with other well-characterized Cdc7 inhibitors, PHA-767491 and TAK-931.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The following table summarizes the half-maximal inhibitory concentration (IC50) values of BMS-863233 and its counterparts against their primary target, Cdc7, and a selection of other kinases. Lower IC50 values indicate higher potency.

Kinase TargetBMS-863233 (XL413) IC50 (nM)PHA-767491 IC50 (nM)TAK-931 IC50 (nM)
Cdc7 3.4 [1][2][3]10 [4]<1 - 1.2 [4][5]
PIM142[1][6]--
CK2215[1][6]--
Cdk2/cyclin A->10000[4]120[4]
Cdk9-34[4]>1000[4]
Aurora B->10000[4]2100[4]
CHK1->10000[4]>10000[4]
PLK1->10000[4]1800[4]

Data compiled from multiple sources.[1][2][3][4][5][6] Note that IC50 values can vary based on specific assay conditions.

Signaling Pathway and Experimental Workflow

To appreciate the significance of Cdc7 inhibition and the methods used to assess it, the following diagrams illustrate the Cdc7 signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.

Cdc7_Signaling_Pathway Cdc7 Signaling Pathway in DNA Replication Initiation cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_Inhibition Cdc7 Signaling Pathway in DNA Replication Initiation ORC ORC Cdc6_Cdt1 Cdc6/Cdt1 ORC->Cdc6_Cdt1 recruits MCM_complex MCM complex (inactive) Cdc6_Cdt1->MCM_complex loads onto DNA pre_RC Pre-Replicative Complex (pre-RC) MCM_complex->pre_RC p_MCM_complex Phosphorylated MCM complex (active helicase) Cdc7_Dbf4 Cdc7-Dbf4 (DDK) Cdc7_Dbf4->p_MCM_complex phosphorylates DNA_Replication DNA Replication p_MCM_complex->DNA_Replication initiates BMS_358233 BMS-863233 BMS_358233->Cdc7_Dbf4 inhibits

Cdc7 signaling pathway and the point of inhibition by BMS-863233.

Kinase_Profiling_Workflow Experimental Workflow for Kinase Selectivity Profiling Compound_Prep Prepare serial dilutions of BMS-863233 Kinase_Panel Plate a panel of purified kinases Compound_Prep->Kinase_Panel Add inhibitor Assay_Components Add kinase, substrate, and ATP Kinase_Panel->Assay_Components Incubation Incubate at controlled temperature Assay_Components->Incubation Detection Measure kinase activity (e.g., ADP-Glo) Incubation->Detection Data_Analysis Calculate % inhibition and determine IC50 values Detection->Data_Analysis

A generalized workflow for assessing the cross-reactivity of a kinase inhibitor.

Experimental Protocols

The determination of kinase inhibition is performed using robust biochemical assays. Below is a detailed protocol for a typical in vitro kinase inhibition assay, such as the ADP-Glo™ Kinase Assay, which is commonly used for assessing the activity of Cdc7 and the potency of its inhibitors.

Objective: To determine the IC50 value of BMS-863233 against a panel of kinases.

Materials:

  • BMS-863233 (XL413)

  • Purified recombinant kinases (Cdc7/Dbf4 and other kinases for selectivity profiling)

  • Appropriate kinase-specific substrates

  • Adenosine 5'-triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of BMS-863233 in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid effects on enzyme activity.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted BMS-863233 or vehicle control (DMSO) to the wells of a microplate.

    • Add 5 µL of the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (from wells with no kinase) from all other readings.

    • Calculate the percentage of inhibition for each concentration of BMS-863233 relative to the control (vehicle-treated) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

This comprehensive approach to evaluating the cross-reactivity of BMS-863233 provides valuable insights for researchers in the field of drug discovery, enabling a more informed development of targeted cancer therapies.

References

A Comparative Analysis of BMS-358233 and Well-Known Anti-Inflammatories: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational p38 MAP kinase inhibitor BMS-358233 with established anti-inflammatory agents. Due to the limited publicly available data on this compound, this analysis utilizes data from BMS-582949, a structurally related and well-characterized p38 MAP kinase inhibitor from Bristol-Myers Squibb, as a representative for the class. This comparison is supplemented with supporting experimental data for various well-known anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Corticosteroids, and Biologics.

Executive Summary

Inflammation is a complex biological response implicated in a wide array of diseases. The therapeutic landscape for inflammatory conditions is diverse, ranging from broadly acting agents to highly specific targeted therapies. This guide delves into a comparative analysis of this compound, representing the class of p38 MAP kinase inhibitors, against three major classes of anti-inflammatory drugs: NSAIDs, corticosteroids, and biologics (specifically TNF-α inhibitors). The comparison focuses on their mechanisms of action, in vitro potency, and in vivo efficacy, supported by quantitative data and detailed experimental protocols. The aim is to provide a clear, data-driven resource to inform research and development decisions in the field of anti-inflammatory therapeutics.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the different classes of anti-inflammatory agents. It is important to note that direct comparisons of IC50 and in vivo efficacy data should be interpreted with caution due to variations in experimental conditions across different studies.

Drug ClassRepresentative Drug(s)Target(s)In Vitro Potency (IC50)In Vivo Efficacy ModelKey Efficacy Findings
p38 MAP Kinase Inhibitor BMS-582949p38α MAP Kinase13 nM (p38α)LPS-induced TNF-α production in mice89% reduction in TNF-α at 2 hours post-LPS challenge (5 mg/kg, p.o.)[1]
Cellular TNF-α50 nMCollagen-Induced Arthritis (CIA) in ratsSignificant reduction in paw swelling at doses as low as 0.3 mg/kg (p.o.)[1]
NSAIDs IbuprofenCOX-1, COX-2COX-1: 12 µM, COX-2: 80 µM[2][3]Carrageenan-induced paw edema in ratsDose-dependent reduction in paw edema.[4]
DiclofenacCOX-1, COX-2COX-1: 0.076 µM, COX-2: 0.026 µM[2][3]Carrageenan-induced paw edema in ratsSignificant inhibition of paw edema.[5]
CelecoxibCOX-2COX-1: 82 µM, COX-2: 6.8 µM[2][3]Carrageenan-induced paw edema in ratsEffective reduction of paw edema.
Corticosteroids DexamethasoneGlucocorticoid ReceptorIC50 (COX-2 inhibition in chondrocytes): 0.0073 µM[6]Various inflammation models in rodentsPotent suppression of inflammation in models of arthritis and dermatitis.[7][8]
PrednisoloneGlucocorticoid ReceptorHigh binding affinity to glucocorticoid receptor.[9]LPS-induced inflammation in miceSignificant reduction of inflammatory markers.[8]
Biologics (TNF-α Inhibitor) Infliximab, AdalimumabTNF-αN/A (Monoclonal Antibodies)Collagen-Induced Arthritis (CIA) in miceSignificant reduction in arthritis severity and joint damage.[10][11]
EtanerceptTNF-αN/A (Fusion Protein)Collagen-Induced Arthritis (CIA) in miceAmelioration of arthritis when given before disease onset.[10]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_extracellular Extracellular cluster_cell Macrophage cluster_mapk MAPK Cascade cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_ext TNF-α TNFR TNFR TNFa_ext->TNFR binds MKK3_6 MKK3/6 TLR4->MKK3_6 activates IKK IKK TLR4->IKK activates TNFR->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 activates TNFa_protein TNF-α Protein (Pro-inflammatory Cytokine) MK2->TNFa_protein stabilizes mRNA IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits TNFa_gene TNF-α Gene Transcription NFkB->TNFa_gene translocates to nucleus, activates TNFa_gene->TNFa_protein translation TNFa_protein->TNFa_ext secreted BMS358233 This compound (p38 Inhibitor) BMS358233->p38

Caption: p38 MAPK signaling pathway in inflammation and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow: In Vivo Efficacy Assessment start Start: Animal Model Selection (e.g., Mouse, Rat) induction Induction of Inflammation (e.g., Collagen, Carrageenan, LPS) start->induction treatment Treatment Administration (Vehicle, this compound, Comparators) induction->treatment monitoring Clinical Monitoring (Paw Volume, Arthritis Score) treatment->monitoring biomarker Biomarker Analysis (Cytokine Levels, Gene Expression) monitoring->biomarker histology Histopathological Analysis (Joint Damage, Infiltration) biomarker->histology end End: Data Analysis and Efficacy Determination histology->end

Caption: A generalized workflow for assessing the in vivo efficacy of anti-inflammatory compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative evaluation.

p38 MAP Kinase Activity Assay (In Vitro)

This assay determines the inhibitory potential of a compound against p38 MAP kinase.

  • Principle: A non-radioactive kinase assay that measures the phosphorylation of a substrate (e.g., ATF-2) by p38 MAP kinase.[12][13]

  • Materials:

    • Recombinant active p38 MAP kinase.

    • ATF-2 fusion protein (substrate).

    • Kinase assay buffer.

    • ATP.

    • Test compound (e.g., this compound) and vehicle control.

    • Anti-phospho-ATF-2 antibody.

    • Secondary antibody conjugated to HRP.

    • Chemiluminescent substrate.

  • Procedure:

    • In a microplate, combine the recombinant p38 kinase, test compound at various concentrations, and kinase assay buffer.

    • Initiate the kinase reaction by adding ATP and the ATF-2 substrate.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction.

    • Detect the level of phosphorylated ATF-2 using a specific antibody via Western blotting or ELISA.

    • Quantify the signal and calculate the IC50 value of the test compound.

LPS-Induced TNF-α Release Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.[14][15]

  • Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates immune cells (e.g., macrophages, peripheral blood mononuclear cells) to produce and release TNF-α. The concentration of TNF-α in the cell culture supernatant is measured by ELISA.

  • Materials:

    • Immune cells (e.g., RAW 264.7 macrophage cell line or primary human PBMCs).

    • Cell culture medium.

    • LPS.

    • Test compound and vehicle control.

    • TNF-α ELISA kit.

  • Procedure:

    • Plate the immune cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a defined period (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound and determine the IC50 value.

Collagen-Induced Arthritis (CIA) in Mice (In Vivo)

The CIA model is a widely used preclinical model of rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[16][17]

  • Principle: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Freund's adjuvant induces an autoimmune response leading to the development of inflammatory arthritis.

  • Materials:

    • DBA/1 mice (male, 8-10 weeks old).

    • Bovine or chicken type II collagen.

    • Complete Freund's Adjuvant (CFA).

    • Incomplete Freund's Adjuvant (IFA).

    • Test compound and vehicle control.

  • Procedure:

    • Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

    • Booster Immunization (Day 21): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

    • Treatment: Begin administration of the test compound or vehicle at a predetermined time point (e.g., from the day of the booster immunization or upon the onset of clinical signs).

    • Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the paw, 3=erythema and moderate swelling of the paw, 4=severe erythema and swelling of the entire paw). The maximum score per mouse is 16.

    • Endpoint Analysis: At the end of the study, collect paws for histopathological analysis to assess joint damage, inflammation, and cartilage/bone erosion. Serum can be collected to measure inflammatory biomarkers.

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a classic and highly reproducible model of acute inflammation.[18][19]

  • Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

  • Materials:

    • Wistar or Sprague-Dawley rats (150-200g).

    • Carrageenan solution (1% in saline).

    • Pletysmometer or calipers.

    • Test compound and vehicle control.

  • Procedure:

    • Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).

    • After a specified pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Conclusion

This comparative guide provides a foundational overview for researchers evaluating the potential of p38 MAP kinase inhibitors like this compound in the context of existing anti-inflammatory therapies. The data presented highlights the distinct mechanisms of action and provides a quantitative basis for comparison. While p38 MAP kinase inhibitors have shown promise in preclinical models, their translation to clinical success has been challenging, often due to off-target effects and toxicity. A thorough understanding of the comparative efficacy and safety profiles, as enabled by the data and protocols presented herein, is crucial for the continued development of novel and improved anti-inflammatory agents.

References

A Head-to-Head Comparison of Atreleuton and Other 5-Lipoxygenase (5-LOX) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: The compound BMS-358233 is not found in scientific literature as a 5-lipoxygenase (5-LOX) inhibitor. It is likely that the intended compound for this comparison was Atreleuton , a potent 5-LOX inhibitor that has been developed by Bristol-Myers Squibb and is also known by the designations VIA-2291 and ABT-761. This guide will therefore focus on Atreleuton in a head-to-head comparison with other well-characterized 5-LOX pathway inhibitors.

The enzyme 5-lipoxygenase is a critical mediator in the biosynthesis of leukotrienes, which are potent lipid signaling molecules involved in inflammatory and allergic responses.[1] As such, inhibition of 5-LOX is a key therapeutic strategy for a range of inflammatory diseases, including asthma.[1] This guide provides a comparative overview of Atreleuton and other prominent 5-LOX inhibitors, with a focus on their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of 5-LOX Pathway Inhibitors

The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for Atreleuton and other key 5-LOX pathway inhibitors across various in vitro and cell-based assays.

InhibitorTargetAssay SystemEndpoint MeasurementIC50 Value
Atreleuton 5-LOXHuman Whole BloodLeukotriene B4 (LTB4) Biosynthesis0.2 µM[2][3]
Zileuton 5-LOXHuman Whole BloodLTB4 Biosynthesis0.9 µM[2][4]
Human Polymorphonuclear Leukocytes (PMNL)LTB4 Biosynthesis0.4 µM[4]
Rat Basophilic Leukemia (RBL-1) Cells5-HETE Synthesis0.5 µM[4][5]
MK-886 FLAPFLAP Binding Assay-30 nM[1][6]
(Indirect 5-LOX)Intact Human LeukocytesLeukotriene Biosynthesis3 nM[1]
Human Whole BloodLeukotriene Biosynthesis1.1 µM[1]
NDGA 5-LOXCell-free assay5-LOX activity0.2 µM

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, and the biological matrix used in the assay.

Mechanism of Action: Targeting the Leukotriene Biosynthetic Pathway

The biosynthesis of leukotrienes is a multi-step process initiated by the enzyme 5-lipoxygenase.[7] Inhibitors can target this pathway at different points.

  • Direct 5-LOX Inhibitors: These compounds, such as Atreleuton and Zileuton , directly interact with the 5-LOX enzyme to block its catalytic activity.[2] Zileuton functions by chelating the non-heme iron atom within the enzyme's active site, which is essential for its function.[8]

  • FLAP Inhibitors: The 5-Lipoxygenase-Activating Protein (FLAP) is a crucial ancillary protein that binds arachidonic acid and presents it to 5-LOX.[9][10] Inhibitors like MK-886 do not inhibit the 5-LOX enzyme directly in cell-free assays but prevent its activation in intact cells by binding to FLAP, thereby blocking the formation of the active enzyme-substrate complex.[11]

  • Redox-Active Inhibitors: Compounds like Nordihydroguaiaretic acid (NDGA) are less specific and are believed to inhibit 5-LOX by interfering with the redox state of the enzyme's active site iron.[12]

The following diagram illustrates the leukotriene biosynthesis pathway and the points of intervention for these different classes of inhibitors.

G AA Arachidonic Acid (from membrane phospholipids) FLAP FLAP AA->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 Presents AA to LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Catalyzes LTB4_Synthase LTA4 Hydrolase LTA4->LTB4_Synthase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTB4_Synthase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Inflammation Pro-inflammatory Effects (e.g., chemotaxis, bronchoconstriction) LTB4->Inflammation LTC4->Inflammation MK886 MK-886 MK886->FLAP Atreleuton Atreleuton Zileuton NDGA Atreleuton->LOX5

Caption: The 5-Lipoxygenase pathway and points of inhibition.

Experimental Protocols

The evaluation of 5-LOX inhibitors relies on robust in vitro and cell-based assays. Below are outlines of common methodologies used to determine the potency and efficacy of these compounds.

1. Cell-Free Spectrophotometric Assay

This assay directly measures the enzymatic activity of purified 5-LOX by monitoring the formation of a conjugated diene product, which absorbs light at 234-238 nm.

  • Objective: To determine the direct inhibitory effect of a compound on purified 5-LOX.

  • Materials:

    • Purified recombinant human 5-LOX enzyme.

    • Substrate solution: Arachidonic acid or linoleic acid.

    • Assay Buffer (e.g., Tris-HCl, pH 7.5).

    • Test inhibitor and vehicle control (e.g., DMSO).

    • UV-transparent 96-well plate or cuvettes.

    • Spectrophotometer capable of reading at ~234 nm.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

    • Enzyme Incubation: In a microplate, add the purified 5-LOX enzyme and the test compound (or vehicle) to each well. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Data Acquisition: Immediately begin monitoring the increase in absorbance at 234 nm in kinetic mode.

    • Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting inhibition versus inhibitor concentration.[13]

2. Human Whole Blood Assay

This assay provides a more physiologically relevant system for assessing inhibitor potency as it accounts for factors like plasma protein binding and cell permeability.

  • Objective: To measure the inhibitory effect of a compound on LTB4 production in a whole blood matrix.

  • Materials:

    • Fresh human venous blood collected with an anticoagulant (e.g., heparin).

    • Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis.

    • Test inhibitor and vehicle control.

    • LTB4 ELISA kit for quantification.

  • Procedure:

    • Inhibitor Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle at 37°C.

    • Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore.

    • Reaction Termination: After a set incubation period, the reaction is stopped (e.g., by placing on ice and adding a chelating agent like EDTA).

    • Sample Preparation: Plasma is separated by centrifugation.

    • Quantification: The concentration of LTB4 in the plasma is quantified using a competitive ELISA kit.

    • Analysis: IC50 values are calculated by comparing LTB4 levels in inhibitor-treated samples to vehicle-treated controls.[3][4]

The following diagram outlines a general workflow for screening potential 5-LOX inhibitors.

G start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate, Test Compounds) start->prep_reagents setup_plate Set up Assay Plate (Controls & Test Compound Dilutions) prep_reagents->setup_plate pre_incubate Pre-incubate Enzyme with Test Compound/Vehicle setup_plate->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure_activity Measure Activity (e.g., Absorbance, Fluorescence, or ELISA) initiate_reaction->measure_activity analyze_data Data Analysis (Calculate % Inhibition) measure_activity->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: A general experimental workflow for screening 5-LOX inhibitors.

References

Unveiling the Molecular Target of BMS-358233: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Princeton, NJ – December 14, 2025 – In the intricate landscape of drug discovery, the precise identification of a compound's molecular target is a critical step that dictates its therapeutic potential and guides further development. This guide provides a comprehensive comparison to confirm the molecular target of BMS-358233, a potent inhibitor in the field of signal transduction. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with a well-established alternative, Dasatinib, supported by experimental data and detailed protocols.

Executive Summary

This compound has been identified as a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (LCK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1] This guide presents a comparative analysis of this compound and Dasatinib, another potent LCK inhibitor, focusing on their inhibitory activities in both biochemical and cellular assays. The data compiled herein, supported by detailed experimental methodologies, serves to solidify the understanding of this compound's primary molecular target and its potential as a modulator of T-cell function.

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and Dasatinib, offering a side-by-side comparison of their potency against their common molecular target, LCK, and their impact on T-cell proliferation.

Table 1: LCK Enzymatic Assay - Inhibitory Potency

CompoundIC50 (nM)
This compound4
Dasatinib<1.1

Table 2: T-Cell Proliferation Assay - Cellular Efficacy

CompoundIC50 (nM)
This compound25
Dasatinib2.8

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

LCK_Signaling_Pathway TCR_CD3 TCR/CD3 Complex ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits CD4_CD8 CD4/CD8 LCK LCK CD4_CD8->LCK LCK->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT / AP-1 / NF-κB Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression BMS_358233 This compound BMS_358233->LCK Dasatinib Dasatinib Dasatinib->LCK

Caption: LCK Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Biochem_Start Recombinant LCK Enzyme Incubation1 Incubation Biochem_Start->Incubation1 Substrate_ATP Substrate + ATP Substrate_ATP->Incubation1 Inhibitor This compound or Dasatinib Inhibitor->Incubation1 Detection ADP-Glo™ Reagent (Luminescence) Incubation1->Detection Biochem_Result IC50 Determination Detection->Biochem_Result Cell_Start Jurkat T-Cells Incubation2 Incubation (72h) Cell_Start->Incubation2 Stimulation Anti-CD3/CD28 Antibodies Stimulation->Incubation2 Inhibitor_Cell This compound or Dasatinib Inhibitor_Cell->Incubation2 Analysis Western Blot (pLCK) or Proliferation Assay Incubation2->Analysis Cell_Result IC50 Determination Analysis->Cell_Result

Caption: Experimental Workflow Diagram.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Biochemical Assay: LCK Kinase Activity (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human LCK enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound and Dasatinib

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound and Dasatinib in kinase buffer.

  • In a 96-well plate, add 5 µL of the compound dilutions.

  • Add 10 µL of a solution containing the LCK enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: T-Cell Proliferation (CFSE-based Assay)

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) upon cell division.

Materials:

  • Jurkat T-cells (or primary human T-cells)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • This compound and Dasatinib

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Label Jurkat T-cells with CFSE according to the manufacturer's protocol.

  • Seed the CFSE-labeled cells into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Add serial dilutions of this compound or Dasatinib to the wells.

  • Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • Determine the percentage of proliferating cells for each inhibitor concentration.

  • Calculate the IC50 values by plotting the percentage of proliferation inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Western Blot for LCK Phosphorylation

This assay detects the phosphorylation of LCK at its activating tyrosine residue (Tyr394) as a marker of its activation state.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium

  • Anti-CD3 antibody

  • This compound and Dasatinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-LCK (Tyr394) and anti-total LCK

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Starve Jurkat T-cells in serum-free RPMI-1640 for 4 hours.

  • Pre-treat the cells with various concentrations of this compound or Dasatinib for 1 hour.

  • Stimulate the cells with anti-CD3 antibody for 10 minutes.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibody (anti-phospho-LCK or anti-total LCK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the inhibitors on LCK phosphorylation.

Conclusion

References

Independent Validation of BMS-358233's Effects on T-cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to independently validate the effects of the compound designated as BMS-358233 on T-lymphocytes have been inconclusive due to the inability to definitively identify a publicly disclosed biological target or mechanism of action for a compound with this specific identifier. Extensive searches of scientific literature, patent databases, and clinical trial registries have not yielded sufficient information to proceed with a comparative analysis of its T-cell effects.

For a comprehensive comparison guide to be of value to researchers, scientists, and drug development professionals, the identity and validated biological activity of the primary compound are prerequisites. Without this foundational information, it is not possible to:

  • Identify appropriate alternative compounds for comparison.

  • Retrieve relevant experimental data regarding its performance.

  • Detail specific experimental protocols used in its validation.

  • Illustrate its mechanism of action through signaling pathway diagrams.

The search for "this compound" did not yield specific results detailing its immunological effects. Information available from Bristol Myers Squibb and public scientific databases predominantly features other compounds from their portfolio, such as:

  • CAR T-cell therapies (e.g., BMS-986353, BMS-986393): These are cellular therapies with well-defined mechanisms involving genetically engineered T-cells targeting specific antigens.

  • Small molecule inhibitors (e.g., BMS-509744, BMS-863233): These compounds have specified molecular targets (e.g., ITK, Cdc7) with documented downstream effects on cellular pathways.

It is possible that "this compound" is an internal, discontinued, or incorrectly transcribed designation. To facilitate the creation of the requested comparative guide, it is recommended that the user provide an alternative identifier, such as a chemical name, CAS number, or a known biological target for the compound of interest.

Once a verifiable compound and its mechanism of action are identified, a thorough comparison guide can be developed, adhering to the user's stringent requirements for data presentation, experimental protocols, and visualizations. This would include:

Data Presentation

A structured comparison of the identified compound with relevant alternatives, summarizing key quantitative data in a tabular format. This would include metrics such as IC50/EC50 values, effects on T-cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and markers of T-cell activation (e.g., CD25, CD69).

Experimental Protocols

Detailed methodologies for key assays would be provided, including:

  • T-Cell Proliferation Assays: Protocols for assays such as CFSE dilution or MTS/WST-1 assays to measure the impact on T-cell proliferation.

  • Cytokine Quantification: Methodologies for ELISA or multiplex bead-based assays to quantify the secretion of key cytokines.

  • Flow Cytometry Analysis: Detailed protocols for staining and analysis of T-cell surface markers and intracellular signaling molecules.

  • Western Blotting: Protocols for analyzing the phosphorylation status of key proteins in relevant signaling pathways.

Visualization of Signaling Pathways and Workflows

Custom diagrams generated using Graphviz (DOT language) would be created to illustrate:

  • Signaling Pathways: Visual representation of the signaling cascades affected by the compound and its comparators.

  • Experimental Workflows: Step-by-step diagrams of the key experimental procedures.

An example of a potential signaling pathway diagram is provided below, illustrating a hypothetical T-cell receptor (TCR) signaling pathway that could be inhibited by a therapeutic compound.

TCR_Signaling_Pathway Hypothetical T-Cell Receptor Signaling Pathway and Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 NFkB_AP1_NFAT NF-κB / AP-1 / NFAT DAG_IP3->NFkB_AP1_NFAT Cytokine_Production Cytokine Production (IL-2, IFN-γ) NFkB_AP1_NFAT->Cytokine_Production Compound_X Hypothetical Inhibitor (e.g., BMS-XXXXXX) Compound_X->PLCg1 inhibits

Caption: Hypothetical T-Cell Receptor (TCR) signaling cascade and a potential point of inhibition.

We are prepared to generate a comprehensive and objective comparison guide as per the detailed requirements upon receiving a verifiable identifier for the compound of interest.

Comparative Efficacy of Dasatinib (BMS-354825) in T-Cell Subsets

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "BMS-358233" is not publicly available. This guide focuses on Dasatinib (BMS-354825), a well-characterized Bristol-Myers Squibb compound with significant effects on T-cell function, as a representative example.

Dasatinib (BMS-354825) is a potent second-generation tyrosine kinase inhibitor (TKI) that targets multiple kinases, including the Bcr-Abl fusion protein and the Src family kinases. While highly effective in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), Dasatinib also exerts significant off-target effects on the immune system, particularly on T-cell function. This guide provides a comparative overview of Dasatinib's efficacy across different T-cell subsets, supported by experimental data and protocols.

Quantitative Data on Dasatinib's Efficacy in T-Cell Subsets

The following tables summarize the dose-dependent effects of Dasatinib on the function of various T-cell subsets.

T-Cell SubsetAssayDasatinib ConcentrationObserved EffectReference
CD4+ Helper T-Cells Proliferation (CFSE dilution)5-50 nMDose-dependent inhibition of proliferation
IL-2 Production (ELISA)10-100 nMSignificant reduction in IL-2 secretion
IFN-γ Production (ELISA)10-100 nMMarked decrease in IFN-γ secretion
CD8+ Cytotoxic T-Cells Proliferation (CFSE dilution)5-50 nMDose-dependent inhibition of proliferation
Cytotoxicity (% specific lysis)25-100 nMImpaired target cell killing
Granzyme B Expression (FACS)10-50 nMReduced expression of cytotoxic granules
Regulatory T-Cells (Tregs) Suppressive Function10-50 nMEnhanced suppressive capacity on a per-cell basis
Proliferation (CFSE dilution)10-100 nMInhibition of proliferation

Comparative Efficacy with Other Tyrosine Kinase Inhibitors

DrugTarget KinasesEffect on T-Cell ProliferationEffect on T-Cell Cytotoxicity
Dasatinib Bcr-Abl, Src family kinases, c-Kit, PDGFRPotent inhibitorStrong inhibition
Imatinib Bcr-Abl, c-Kit, PDGFRModerate inhibitorModerate inhibition
Nilotinib Bcr-Abl, c-Kit, PDGFRWeak inhibitorWeak to moderate inhibition

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) upon cell division.

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label PBMCs with 5 µM CFSE in PBS for 10 minutes at 37°C.

  • Wash the cells twice with complete RPMI medium (containing 10% FBS, penicillin/streptomycin, and L-glutamine).

  • Plate the CFSE-labeled cells at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of Dasatinib (or other TKIs) for 2 hours.

  • Stimulate the T-cells with anti-CD3/CD28 beads or soluble antibodies (1 µg/mL anti-CD3 and 1 µg/mL anti-CD28).

  • Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently-labeled antibodies against CD4 and CD8.

  • Acquire the samples on a flow cytometer and analyze the CFSE dilution in the CD4+ and CD8+ T-cell gates to determine the extent of proliferation.

Cytotoxicity Assay

This assay evaluates the ability of CD8+ T-cells to kill target cells.

Methodology:

  • Generate antigen-specific CD8+ T-cells by co-culturing PBMCs with irradiated peptide-pulsed antigen-presenting cells for 7-10 days.

  • Treat the effector CD8+ T-cells with Dasatinib at various concentrations for 2-4 hours prior to the assay.

  • Label the target cells (e.g., peptide-pulsed T2 cells) with a fluorescent dye such as Calcein-AM or with radioactive 51Cr.

  • Co-culture the treated effector T-cells with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 20:1).

  • Incubate the co-culture for 4 hours at 37°C.

  • Measure the release of the label (Calcein or 51Cr) into the supernatant, which is proportional to the extent of target cell lysis.

  • Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Signaling Pathways and Experimental Workflows

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck CD28 CD28 NFkB NF-κB Pathway CD28->NFkB ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Vav Vav SLP76->Vav NFAT NFAT Pathway PLCg1->NFAT Ras_MAPK Ras-MAPK Pathway Vav->Ras_MAPK Proliferation Proliferation Ras_MAPK->Proliferation Cytotoxicity Cytotoxicity Ras_MAPK->Cytotoxicity Cytokine_Production Cytokine Production NFkB->Cytokine_Production NFAT->Cytokine_Production Dasatinib Dasatinib Dasatinib->Lck

Caption: Dasatinib inhibits T-cell receptor (TCR) signaling by targeting Lck.

T_Cell_Proliferation_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs CFSE_Labeling Label with CFSE PBMC_Isolation->CFSE_Labeling Plating Plate Cells CFSE_Labeling->Plating Dasatinib_Treatment Add Dasatinib Plating->Dasatinib_Treatment Stimulation Stimulate with anti-CD3/CD28 Dasatinib_Treatment->Stimulation Incubation Incubate (72-96h) Stimulation->Incubation Staining Stain for CD4/CD8 Incubation->Staining FACS Flow Cytometry Analysis Staining->FACS

Caption: Experimental workflow for assessing T-cell proliferation using CFSE.

Benchmarking BMS-358233 Against Current T-Cell Proliferation Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proliferation of T-cells is a cornerstone of the adaptive immune response, essential for clearing pathogens and eliminating malignant cells. However, dysregulated T-cell proliferation is a key driver of autoimmune diseases and allograft rejection. Consequently, the development of potent and selective T-cell proliferation inhibitors remains a critical area of therapeutic research. This guide provides a comparative analysis of the investigational compound BMS-358233 against established T-cell proliferation inhibitors currently in clinical use.

Note on this compound: Publicly available information specifically identifying "this compound" as a T-cell proliferation inhibitor is limited. Therefore, this guide will utilize data for a structurally related and well-characterized Bristol-Myers Squibb compound, BMS-509744 , a potent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), as a representative agent for the purpose of this benchmark comparison.

Mechanism of Action: A Comparative Overview

T-cell activation and subsequent proliferation are initiated by signals from the T-cell receptor (TCR) and co-stimulatory molecules. Current inhibitors target various key nodes within these signaling pathways.

  • BMS-509744 (ITK Inhibitor): BMS-509744 is a selective, ATP-competitive inhibitor of ITK, a Tec family kinase crucial for TCR signaling.[1][2] By blocking ITK, BMS-509744 prevents the phosphorylation and activation of Phospholipase C-gamma 1 (PLCγ1), a critical step that leads to downstream calcium mobilization and activation of transcription factors like NFAT, ultimately halting T-cell proliferation and effector functions.[3][1]

  • Calcineurin Inhibitors (Cyclosporin A & Tacrolimus): Cyclosporin A and Tacrolimus form complexes with intracellular proteins (cyclophilin and FKBP12, respectively) to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the dephosphorylation and nuclear translocation of NFAT, a key transcription factor for genes encoding pro-inflammatory cytokines like IL-2, which are essential for T-cell proliferation.

  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitor (Mycophenolate Mofetil): Mycophenolate mofetil is a prodrug that is converted to its active form, mycophenolic acid (MPA). MPA is a potent, non-competitive inhibitor of IMPDH, an enzyme critical for the de novo synthesis of guanosine nucleotides. As T and B lymphocytes are highly dependent on this pathway for their proliferation, MPA selectively inhibits their expansion.[4]

  • mTOR Inhibitor (Sirolimus/Rapamycin): Sirolimus binds to the intracellular protein FKBP12. This complex then binds to and inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, sirolimus blocks signals required for cell cycle progression from the G1 to the S phase, thereby arresting T-cell proliferation.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for the inhibition of T-cell proliferation for the selected compounds. It is important to note that IC50 values can vary significantly based on the experimental conditions, including the cell type, stimulation method, and assay readout.

CompoundTargetCell TypeStimulationAssay MethodReported IC50 Range
BMS-509744 ITKHuman T-cellsMixed Lymphocyte ReactionProliferation Assay430 nM[5]
Cyclosporin A CalcineurinHuman PBMCsanti-CD3/CD28CFSE Dilution0.2 - 4000 ng/mL[6][7]
Tacrolimus CalcineurinHuman PBMCsanti-CD3/CD28CFSE Dilution0.1 - 100 ng/mL[8][9]
Mycophenolic Acid (MPA) IMPDHHuman PBMCsanti-CD3/CD28BrdU Incorporation10⁻⁵ - 10⁻⁴ M[10]
Sirolimus (Rapamycin) mTORHuman Th2 Cells-Dye Dilution0.1 - 10 nM

Experimental Protocols

A standardized and reproducible in vitro T-cell proliferation assay is crucial for the accurate assessment and comparison of inhibitory compounds. The following protocol describes a common method using Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution measured by flow cytometry.

Human Peripheral Blood Mononuclear Cell (PBMC) T-Cell Proliferation Assay

1. Isolation of Human PBMCs:

  • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard laboratory procedures.

  • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

2. CFSE Labeling:

  • Adjust the PBMC concentration to 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add an equal volume of 10 µM CFSE solution (final concentration 5 µM) to the cell suspension.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

3. Cell Culture and Treatment:

  • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Prepare serial dilutions of the test inhibitors (e.g., BMS-509744, Cyclosporin A, etc.) in complete RPMI-1640 medium. Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C.

4. T-Cell Stimulation:

  • Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies at a final concentration of 1 µg/mL each in complete RPMI-1640 medium.

  • Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).

  • The final volume in each well should be 200 µL.

5. Incubation:

  • Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.

6. Flow Cytometry Analysis:

  • Harvest the cells from each well.

  • Stain the cells with fluorescently labeled antibodies against T-cell markers such as CD3, CD4, and CD8.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the T-cell populations of interest (e.g., CD3+CD4+ or CD3+CD8+).

  • Assess proliferation by analyzing the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.

  • Calculate the percentage of proliferated cells or the proliferation index for each inhibitor concentration to determine the IC50 value.

Visualizing the Pathways and Processes

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the discussed T-cell proliferation inhibitors.

T_Cell_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 ITK ITK SLP76->ITK Calcineurin Calcineurin PLCg1->Calcineurin Ca2+ influx mTOR mTOR PI3K->mTOR ITK->PLCg1 NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression mTOR->Gene_Expression Promotes Proliferation IMPDH IMPDH BMS509744 BMS-509744 BMS509744->ITK Cyclosporin_Tacrolimus Cyclosporin A Tacrolimus Cyclosporin_Tacrolimus->Calcineurin Sirolimus Sirolimus Sirolimus->mTOR MPA Mycophenolic Acid MPA->IMPDH

Caption: T-Cell Receptor Signaling and Points of Inhibition.

ITK_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Antigen Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITK ITK Lck->ITK Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates LAT_SLP76->ITK Recruits PLCg1 PLCγ1 Ca_influx Ca2+ Influx PLCg1->Ca_influx ITK->PLCg1 Phosphorylates (Activates) NFAT_activation NFAT Activation Ca_influx->NFAT_activation T_cell_proliferation T-Cell Proliferation NFAT_activation->T_cell_proliferation Leads to BMS509744 BMS-509744 BMS509744->ITK

Caption: ITK Signaling Pathway in T-Cell Activation.

Experimental Workflow

The logical flow of a typical T-cell proliferation inhibition assay is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from Whole Blood CFSE_Label Label PBMCs with CFSE Isolate_PBMCs->CFSE_Label Plate_Cells Plate Labeled PBMCs CFSE_Label->Plate_Cells Add_Inhibitors Add Serial Dilutions of Inhibitors Plate_Cells->Add_Inhibitors Stimulate_Cells Stimulate with anti-CD3/CD28 Add_Inhibitors->Stimulate_Cells Incubate Incubate (4-5 days) Stimulate_Cells->Incubate Stain_Markers Stain for T-Cell Markers Incubate->Stain_Markers Flow_Cytometry Acquire on Flow Cytometer Stain_Markers->Flow_Cytometry Analyze_Data Analyze CFSE Dilution & Calculate IC50 Flow_Cytometry->Analyze_Data

Caption: T-Cell Proliferation Inhibition Assay Workflow.

Conclusion

This guide provides a comparative framework for evaluating the investigational T-cell proliferation inhibitor BMS-509744 against established therapeutic agents. The data presented highlights the diverse mechanisms by which T-cell proliferation can be targeted, from upstream TCR signaling with ITK inhibitors to downstream effector pathways modulated by calcineurin, IMPDH, and mTOR inhibitors. The provided experimental protocol offers a standardized method for conducting in-house comparative studies. For drug development professionals, understanding these comparative benchmarks is essential for positioning new chemical entities within the therapeutic landscape and for designing robust preclinical and clinical evaluation strategies.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for BMS-358233 (Flucofuron)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of BMS-358233, also known as Flucofuron.

This document provides a comprehensive, step-by-step guide for the proper disposal of the research chemical this compound, identified as Flucofuron. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment. This minimizes exposure and ensures a safe laboratory environment.

Required Personal Protective Equipment:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of as contaminated waste after use in accordance with applicable laws and good laboratory practices.[1]
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be required for larger quantities.[1]
Skin and Body Protection A complete protective suit, flame-retardant antistatic protective clothing, and chemical-resistant boots.[1]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge for organic chemicals.[2] Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe vapors, mist, or gas.[1]

  • Wash hands thoroughly after handling and before breaks.[2]

  • Keep the container tightly closed in a dry and well-ventilated place.[2]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain.[2][3]

Step 1: Containment and Labeling

  • Collect surplus and non-recyclable solutions in a suitable, closed, and properly labeled container.[2]

  • If the material is in solid form, sweep it up, avoiding dust creation, and place it in a suitable, closed container for disposal.[1]

Step 2: Engage a Licensed Disposal Company

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.[1]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for Flucofuron (CAS No. 370-50-3).

Step 3: Incineration

  • The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and qualified facility.

Step 4: Contaminated Packaging

  • Dispose of contaminated packaging as unused product, following the same procedures outlined above.[1]

III. Spill Management

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:

  • Evacuate Personnel: Evacuate personnel to a safe area.[1]

  • Ensure Ventilation: Ensure adequate ventilation.[1]

  • Wear Full PPE: Put on all required personal protective equipment as detailed in Section I.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][3]

  • Clean-up:

    • For solid spills, pick up and arrange for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container.[1]

    • For liquid spills, absorb with an inert material and place in a suitable container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

IV. Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound (Flucofuron) Disposal Workflow start Start: Unused or Waste This compound (Flucofuron) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe contain Contain Waste in a Labeled, Sealed Container ppe->contain spill Spill Occurs contain->spill spill_proc Follow Spill Management Protocol spill->spill_proc Yes no_spill No Spill spill->no_spill No disposal_service Contact Licensed Professional Waste Disposal Service spill_proc->disposal_service no_spill->disposal_service provide_sds Provide Safety Data Sheet (Flucofuron, CAS 370-50-3) disposal_service->provide_sds transport Arrange for Professional Collection and Transport provide_sds->transport incinerate Chemical Incineration (by Licensed Facility) transport->incinerate end End: Proper Disposal Complete incinerate->end

References

Essential Safety and Logistical Information for Handling BMS-358233

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific Safety Data Sheet (SDS) for BMS-358233 could not be located. The following guidance is based on general best practices for handling potentially hazardous research chemicals. This information is not a substitute for a substance-specific SDS. Researchers, scientists, and drug development professionals must obtain the official SDS from the manufacturer or supplier before any acquisition, handling, storage, or disposal of this compound. All laboratory activities should be preceded by a thorough, substance-specific risk assessment.

General Hazard Assessment

Given the complex heterocyclic structure of this compound, containing nitrogen, sulfur, and chlorine, it should be treated as a potentially hazardous substance. Potential hazards, in the absence of specific data, may include:

  • Toxicity: The compound may be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.

  • Sensitization: Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.

Personal Protective Equipment (PPE)

A risk assessment is required to determine the appropriate PPE for the specific procedures being undertaken.[1] However, the following provides a general guideline for handling research compounds of unknown toxicity.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2]To protect against splashes, sprays, and irritating mists, especially when handling liquids or outside of a fume hood.[2]
Body Protection Flame-resistant lab coat.[2]To protect the skin from incidental contact.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).To provide a robust barrier against skin absorption. Gloves should be changed immediately upon contamination.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary for procedures with a high risk of aerosolization (e.g., weighing powders outside of a containment device).To prevent the inhalation of the compound.

Operational Plan: A Step-by-Step Guide

This procedural guide outlines a general workflow for the safe handling of a potent research compound from receipt to disposal.

  • Pre-Handling Preparations:

    • Confirm receipt of the substance-specific SDS.

    • Ensure all personnel are trained on the specific hazards and handling procedures.

    • Verify that engineering controls (e.g., chemical fume hood) are certified and functioning correctly.

    • Prepare a designated work area and have a chemical spill kit readily available.

  • Handling Procedures:

    • Weighing: Whenever possible, weigh solid compounds within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

    • Solution Preparation: Prepare solutions within a fume hood to control vapor and aerosol exposure. Add the compound to the solvent slowly to avoid splashing.

    • General Handling: Always handle the compound in a well-ventilated area. Avoid direct contact with skin and eyes.

  • Decontamination:

    • Wipe down all work surfaces with an appropriate solvent or cleaning agent after each procedure.

    • Decontaminate all equipment that has come into contact with the compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste StreamDisposal ProcedureKey Considerations
Unused/Expired Compound Collect in a clearly labeled, sealed, and chemically compatible container. Dispose of through a certified hazardous waste vendor.Do not dispose of down the drain or in regular trash. The label must clearly identify the contents.
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the name of the compound.Minimize handling of contaminated items and do not overfill waste containers.
Contaminated PPE (e.g., gloves, lab coat) Carefully remove PPE to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste.Assume all disposable items that have come into contact with the compound are contaminated.
Aqueous and Solvent Waste Collect in separate, sealed, and labeled containers.[3] Do not mix with other waste streams unless compatibility is confirmed. Dispose of through a certified hazardous waste vendor.Ensure containers are compatible with the waste. Follow all institutional and local regulations for chemical waste disposal.[4][5][6]

Data to be Found in the Specific SDS

When the official SDS for this compound is obtained, researchers should pay close attention to the following quantitative data:

Data PointDescriptionImportance
LD50/LC50 The lethal dose or concentration for 50% of a test population.Indicates the acute toxicity of the substance.
Occupational Exposure Limits (OELs) The permissible exposure limit (PEL) or threshold limit value (TLV).Defines the maximum allowable concentration in the workplace air.
Flash Point The lowest temperature at which vapors will ignite.Crucial for fire safety and determining appropriate storage conditions.
pH The acidity or basicity of the substance.Important for determining corrosivity and compatibility with other substances.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Obtain & Review SDS B Risk Assessment A->B C Prepare Work Area & Spill Kit B->C D Select & Don PPE C->D E Perform Experiment in Fume Hood D->E Proceed with Caution F Decontaminate Equipment & Surfaces E->F G Doff PPE Correctly F->G H Segregate & Label Waste G->H I Secure Waste Storage H->I J Dispose via Certified Vendor I->J

Caption: General workflow for the safe handling of a research compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.